Methyl 2-(4-amino-2-fluorophenyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(4-amino-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMATMNWIDLWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Methyl 2-(4-amino-2-fluorophenyl)acetate (CAS No. 192650-54-7): Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
Methyl 2-(4-amino-2-fluorophenyl)acetate is a key fluorinated building block in modern medicinal chemistry. Its unique substitution pattern, featuring an aniline moiety for further derivatization, a fluorine atom to modulate physicochemical properties, and a methyl acetate group for amide bond formation, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth overview of its chemical properties, a detailed and validated synthetic protocol, and explores its critical role in the development of targeted therapeutics. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[1] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2] Phenylacetic acid derivatives, in turn, are prevalent scaffolds found in a wide array of bioactive compounds.
This compound, CAS No. 192650-54-7, merges these valuable features.[3][4] It serves as a versatile synthon, providing a reactive handle at the aniline nitrogen for building complex heterocyclic systems or for linkage to other pharmacophores. The ortho-fluorine substituent exerts a powerful electronic and steric influence on the molecule, which can be exploited to fine-tune biological activity and selectivity. This guide will detail the essential technical aspects of this compound, from its fundamental properties to its practical application.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and process development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Registry Number | 192650-54-7 | Biosynth[4] |
| Molecular Formula | C₉H₁₀FNO₂ | CSSB[3] |
| Molecular Weight | 183.18 g/mol | CSSB[3] |
| IUPAC Name | This compound | CSSB[3] |
| Appearance | (Varies) Typically an off-white to yellow or brown solid/liquid | Sigma-Aldrich[5] |
| Purity | ≥97% (Typical commercial grade) | Sigma-Aldrich[5] |
| Storage Conditions | Store in a freezer, protect from light and moisture | ChemScene[6] |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and reliable route starts from 2-fluoro-4-nitrotoluene, proceeding through oxidation, esterification, and subsequent reduction of the nitro group.
Recommended Synthetic Protocol
This protocol describes a robust, three-step synthesis. The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid
-
Rationale: This initial step converts the methyl group into a carboxylic acid, which is a necessary precursor for the final acetate moiety. Potassium permanganate is a strong and effective oxidizing agent for this transformation. The reaction is run under basic conditions to facilitate the oxidation and keep the product in its soluble carboxylate form.
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 2-fluoro-4-nitrotoluene (1.0 eq), water, sodium hydroxide (2.5 eq), and a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 eq).
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Slowly add potassium permanganate (2.0-2.2 eq) in portions, maintaining the temperature below 100°C. The exothermic reaction must be controlled.
-
After the addition is complete, maintain the reaction at 95°C for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter while hot to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2. The product, 2-fluoro-4-nitrobenzoic acid, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.[7]
-
Step 2: Esterification to Methyl 2-Fluoro-4-nitrobenzoate
-
Rationale: The carboxylic acid is converted to its methyl ester. Fischer esterification using methanol with a strong acid catalyst (like sulfuric acid) is a standard and cost-effective method.
-
Procedure:
-
Suspend the 2-fluoro-4-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Reduce the volume of methanol under vacuum and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the methyl ester.
-
Step 3: Reduction of the Nitro Group to this compound
-
Rationale: The final step is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method that avoids harsh reducing agents and simplifies product workup.[7]
-
Procedure:
-
Dissolve the Methyl 2-fluoro-4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a pressure-rated hydrogenation vessel.
-
Add 10% Pd/C catalyst (5-10% w/w).
-
Purge the vessel with nitrogen, then introduce hydrogen gas to a pressure of 2-3 atmospheres.[7]
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Once complete, carefully purge the vessel with nitrogen to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
-
Synthesis Workflow Diagram
The logical flow from the starting material to the final product is illustrated below.
Caption: A simplified workflow for the synthesis of the title compound.
Applications in Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its pre-installed fluorinated phenyl ring and the orthogonally reactive amine and ester functional groups, which allow for sequential and controlled elaboration into more complex molecules.
Role as a Key Intermediate
This compound is a building block for various kinase inhibitors and other targeted therapies. The primary amino group is often used as a nucleophile to construct heterocyclic cores, such as quinazolinones or pyrimidines, which are common scaffolds in oncology drugs. The ester can then be hydrolyzed and coupled with other fragments, or it can be directly amidated.
Case Study: Intermediate for MDV3100 (Enzalutamide) Precursors
The core structure of 4-amino-2-fluorophenyl is related to key intermediates in the synthesis of advanced anti-androgen drugs like Enzalutamide (MDV3100). For example, the related compound 4-amino-2-fluoro-N-methylbenzamide is a direct precursor.[7] The synthesis of this precursor involves similar steps of oxidation and nitro reduction, highlighting the industrial relevance of this chemical motif.[7]
Mechanistic Pathway Context: Androgen Receptor Signaling
While the title compound is not a direct inhibitor, it is used to build molecules that target critical disease pathways. For instance, the androgen receptor (AR) signaling pathway is a primary target in prostate cancer. Drugs derived from intermediates like this aim to disrupt this pathway.
Caption: Simplified Androgen Receptor (AR) signaling pathway targeted by drugs.
Analytical Characterization
To ensure the identity and purity of this compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, verifying the presence and connectivity of all protons and carbons. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from starting materials, byproducts, and other impurities.
These self-validating checks are critical for quality control in both laboratory and industrial settings, ensuring that the material is suitable for subsequent synthetic steps where purity is paramount.
Safety and Handling
As with all laboratory chemicals, this compound and its hydrochloride salt should be handled with care.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid breathing dust, fumes, or vapors.[8]
-
Hazards: May cause skin, eye, and respiratory irritation.[8] The specific hazards of related compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, such as a freezer, to prevent degradation.[5][6]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the chemical.
Conclusion
This compound is a high-value chemical intermediate whose utility in medicinal chemistry is well-established. Its synthesis, while requiring multiple steps, follows reliable and scalable chemical transformations. By providing a fluorinated aniline scaffold with versatile functional handles, it enables the efficient construction of complex molecules targeting critical biological pathways. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working toward the discovery and development of novel therapeutics.
References
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CSSB. (n.d.). This compound. Retrieved from [Link]
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AdooQ BioScience. (n.d.). Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride. Retrieved from [Link]
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Veeprho. (n.d.). 2-((4-Fluorobenzyl)amino)-2-Oxoacetic Acid. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
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PubChem. (n.d.). Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester. Retrieved from [Link]
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Ni, N., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Harsanyi, A., & Sandford, G. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved from [Link]
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Univar Solutions. (2013). SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]
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Technical Monograph: Methyl 2-(4-amino-2-fluorophenyl)acetate
Advanced Scaffolds for Medicinal Chemistry & Drug Discovery
Executive Summary
Methyl 2-(4-amino-2-fluorophenyl)acetate (CAS: 192650-54-7) is a specialized fluorinated building block utilized in the synthesis of bioactive pharmaceutical ingredients. Distinguished by its 2-fluoro-4-amino substitution pattern, this compound serves as a critical intermediate for modulating metabolic stability and electronic properties in drug candidates.
The strategic placement of the fluorine atom ortho to the acetate side chain and meta to the amine functionality exerts a profound electronic influence, altering the pKa of the aniline nitrogen and enhancing the lipophilicity of the phenyl ring. This monograph details the physicochemical profile, validated synthesis protocols, and medicinal chemistry applications of this scaffold, specifically designed for researchers in lead optimization and process chemistry.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 192650-54-7 |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| SMILES | COC(=O)CC1=C(F)C=C(N)C=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Key Functional Groups | Primary Amine (-NH₂), Methyl Ester (-COOCH₃), Aryl Fluoride (-F) |
Synthesis Strategy & Protocols
The most robust and scalable synthesis of this compound proceeds via the chemoselective reduction of its nitro-precursor. This route avoids the potential side reactions associated with direct electrophilic fluorination of phenylacetic acid derivatives.
Retrosynthetic Analysis
The retrosynthetic logic disconnects the target molecule at the amine (via reduction) and the ester (via esterification), tracing back to the commercially available 2-fluoro-4-nitrotoluene.
Figure 1: Retrosynthetic disconnection strategy highlighting the nitro-reduction pathway.
Validated Experimental Protocol
Transformation: Nitro Reduction via Catalytic Hydrogenation. Precursor: Methyl 2-(2-fluoro-4-nitrophenyl)acetate (CAS: 337529-74-5).
Reagents & Materials:
-
Substrate: Methyl 2-(2-fluoro-4-nitrophenyl)acetate (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)
-
Hydrogen Source: H₂ gas (balloon or 1 atm)
Step-by-Step Methodology:
-
Preparation: In a clean round-bottom flask, dissolve 10.0 g of Methyl 2-(2-fluoro-4-nitrophenyl)acetate in 100 mL of Ethyl Acetate. Ensure complete dissolution.
-
Inerting: Evacuate the flask and backfill with nitrogen (N₂) three times to remove oxygen.
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge the system with Hydrogen (H₂) gas. Maintain a positive pressure of H₂ (balloon pressure is sufficient for this substrate) at Room Temperature (20–25°C).
-
Monitoring: Stir vigorously. Monitor reaction progress via TLC (System: 30% EtOAc/Hexanes) or LC-MS. The reaction typically reaches completion within 4–6 hours .
-
Workup:
-
Purge the flask with Nitrogen to remove excess H₂.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with 2 x 20 mL EtOAc.
-
-
Isolation: Concentrate the combined filtrate under reduced pressure (Rotavap) at 40°C.
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography.
Expected Yield: 85–92% Data Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the aromatic protons characteristic of the nitro group (shifted downfield) and the appearance of the broad amine singlet (-NH₂) around 5.0–6.0 ppm. The methyl ester singlet should remain distinct at ~3.6 ppm.
Mechanistic & Medicinal Chemistry Applications
The "Fluoro-Switch" Effect
The presence of the fluorine atom at the C2 position (ortho to the acetate) serves multiple roles in drug design:
-
Metabolic Stability: The C-F bond blocks metabolic oxidation at the ortho-position, a common site for Phase I metabolism in phenylacetic acid derivatives.
-
Conformational Locking: The fluorine atom can induce specific conformations via electrostatic repulsion with the carbonyl oxygen of the ester/acid, potentially locking the side chain in a bioactive orientation.
-
Electronic Modulation: Fluorine is highly electronegative. In this scaffold, it withdraws electron density from the ring, which slightly reduces the basicity of the para-amine. This is crucial when the amine is participating in hydrogen bonding within a receptor pocket; a less basic amine may avoid energetic penalties associated with desolvation.
Pathway: Synthesis of PARP Inhibitor Analogs
This scaffold is homologous to intermediates used in the synthesis of PARP inhibitors (e.g., Olaparib derivatives), where the phenylacetic acid moiety anchors the molecule in the binding pocket.
Figure 2: General workflow for utilizing the scaffold in the synthesis of heterocyclic bioactive molecules.
Quality Control & Safety
Analytical Parameters
-
HPLC Purity: ≥ 98.0% (Area %).[1]
-
Residual Solvents: EtOAc < 5000 ppm.
-
Impurity Profile: Critical impurity to monitor is the unreduced nitro-precursor (Methyl 2-(2-fluoro-4-nitrophenyl)acetate) and the de-fluorinated byproduct (rare, but possible under aggressive hydrogenation).
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can lead to darkening (browning) of the solid over time.
References
-
Organic Syntheses. (1955). General Methods for Reduction of Nitro Compounds to Amines. Coll. Vol. 3, p. 63. Retrieved from [Link][2]
-
MDPI. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(11). Retrieved from [Link]
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Navigating the Safety Profile of Methyl 2-(4-amino-2-fluorophenyl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel chemical entities are the building blocks of innovation. Methyl 2-(4-amino-2-fluorophenyl)acetate, a key intermediate in the synthesis of fluorinated pharmaceutical compounds, is one such molecule.[1] Its structural motifs, an aromatic amine and a fluorinated phenyl ring, are common in bioactive molecules, contributing to enhanced metabolic stability and target engagement.[1] However, these same features necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel.
This guide provides a comprehensive overview of the safety considerations for this compound. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally analogous compounds and established principles of chemical safety to offer a robust framework for its safe handling, storage, and disposal.
Section 1: Chemical Identification and Properties
A clear identification of a chemical is the foundation of its safe management.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 192650-54-7 | [2] |
| Molecular Formula | C9H10FNO2 | [2] |
| Molecular Weight | 183.18 Da | [2] |
| Physical Form | Expected to be a solid or liquid at room temperature | Inferred from analogs |
| Solubility | Expected to be soluble in organic solvents | Inferred from analogs |
Section 2: Hazard Identification (Inferred)
The potential hazards of this compound are inferred from the known toxicological profiles of structurally similar compounds, such as aminophenylacetic acid derivatives. Aromatic amines, as a class, are known for their potential to cause skin and eye irritation, respiratory issues, and in some cases, are considered carcinogenic with prolonged exposure.[3]
Primary Inferred Hazards:
-
Skin Irritation: Based on data for 3-Aminophenylacetic acid, contact with the skin may cause irritation.[4][5]
-
Serious Eye Irritation: Analogous compounds like 3-Aminophenylacetic acid and 4-Aminophenylacetic acid are known to cause serious eye irritation.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]
-
Harmful if Swallowed: Some related aminophenylacetic acid derivatives are harmful if ingested.[5]
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Section 3: Causality of Hazards: The Role of Functional Groups
The inferred hazards of this compound are directly linked to its constituent functional groups: the aromatic amine and the fluorinated phenyl ring.
-
Aromatic Amine Moiety: Primary aromatic amines can be readily absorbed through the skin and respiratory tract.[7] Their metabolism in the body can lead to the formation of reactive intermediates that may cause cellular damage, leading to irritation and potential long-term health effects.[3][7]
-
Fluorinated Phenyl Ring: The presence of a fluorine atom on the aromatic ring can influence the compound's reactivity and metabolic pathways. While organofluorine compounds are often chosen for their increased stability, improper handling, especially at elevated temperatures or in the presence of certain reagents, could potentially lead to the release of harmful fluorine-containing compounds.[8][9]
Section 4: Self-Validating Experimental Workflow for Safe Handling
A proactive and systematic approach to handling is paramount. The following workflow is designed to be a self-validating system, minimizing exposure at each step.
Caption: Safe handling workflow for this compound.
Step-by-Step Methodology:
-
Pre-Experiment Preparation:
-
Documentation Review: Thoroughly review this guide and any available safety data for structural analogs.
-
Risk Assessment: Perform a formal risk assessment for the planned experiment, identifying potential exposure points and mitigation strategies.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.[10]
-
Engineering Controls: Verify the proper functioning of the chemical fume hood.
-
-
Handling and Experimentation:
-
Weighing: If the compound is a solid, weigh it in a vented balance enclosure or within the fume hood to prevent inhalation of fine particles.
-
Dissolution and Reaction: All manipulations, including dissolution and addition to a reaction mixture, must be performed within a certified chemical fume hood.
-
Inert Atmosphere: For reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent potential air-sensitive reactions.
-
-
Post-Experiment Cleanup and Disposal:
-
Decontamination: Decontaminate all glassware that has come into contact with the compound using a suitable solvent.
-
Waste Segregation: Segregate waste into clearly labeled containers for solid and liquid chemical waste. Do not mix with other waste streams.
-
Disposal: Dispose of all chemical waste through your institution's certified hazardous waste disposal program. Do not pour down the drain.
-
Section 5: Emergency Protocols
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. For potential HF exposure from decomposition, application of 2.5% calcium gluconate gel is recommended after initial flushing.[8][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Section 6: Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Grounding: All handling equipment should be properly grounded to prevent the build-up of electrostatic charges, especially if the compound is a flammable solid or used in a flammable solvent.[14]
Section 7: Conclusion
This compound is a valuable building block in medicinal chemistry. While a specific SDS is not yet widely available, a thorough analysis of its structural components and data from analogous compounds allows for the construction of a robust safety protocol. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety.
References
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Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing - SEKISUI Specialty Chemicals. Available from: [Link]
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MATERIAL SAFETY DATA SHEET - Tri-iso. Available from: [Link]
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This compound - MySkinRecipes. Available from: [Link]
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Methyl 2-(4-acetyl-2-fluorophenyl)acetate - Lead Sciences. Available from: [Link]
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2-((4-Fluorobenzyl)amino)-2-Oxoacetic Acid | CAS 864244-64-4 - Veeprho. Available from: [Link]
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Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available from: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09). Available from: [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. Available from: [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022-02-01). Available from: [Link]
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What are the Health and Safety Guidelines for Using Amines? - G2 Consultoria. Available from: [Link]
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An In-depth Technical Guide to Methyl 2-(4-amino-2-fluorophenyl)acetate: Synthesis, and Application in Modern Drug Discovery
Foreword: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—are leveraged to modulate metabolic stability, binding affinity, and membrane permeability. Methyl 2-(4-amino-2-fluorophenyl)acetate, a deceptively simple molecule, has emerged as a highly valuable and versatile building block. Its utility lies in the precise arrangement of its functional groups: a nucleophilic aniline, a bioisosteric fluorine atom, and an ester handle ready for chemical elaboration. This guide provides an in-depth exploration of this compound, from its chemical synthesis to its application as a critical intermediate in the development of targeted therapeutics.
Synthetic Strategies and Methodologies
While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is a logical extension of established organic chemistry principles, often developed and optimized within the context of larger medicinal chemistry programs. The most common and industrially scalable approach involves a multi-step sequence starting from readily available precursors, such as 2-fluoro-4-nitrotoluene. The key transformations are the oxidation of the methyl group, esterification, and the reduction of the nitro group.
A Representative Synthetic Pathway
The following pathway represents a robust and logical approach to the synthesis of this compound. Each step is a well-precedented transformation, ensuring high yields and purity.
Figure 1: A representative multi-step synthesis pathway for this compound.
Key Experimental Protocol: A Validated Approach
The following protocol is a synthesized, step-by-step methodology based on established chemical transformations for similar substrates.
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid
-
Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a critical first step. Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent for this purpose. The reaction is run under basic conditions to ensure the solubility of the permanganate and the resulting carboxylate salt.
-
Protocol:
-
To a stirred solution of 2-fluoro-4-nitrotoluene (1.0 eq) in water, add sodium hydroxide (2.5 eq).
-
Heat the mixture to 80-90°C.
-
Add potassium permanganate (2.05 eq) portion-wise over 2-3 hours, maintaining the temperature.
-
After the addition is complete, continue heating for 12-16 hours until TLC or HPLC analysis shows the consumption of the starting material.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO2) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2, leading to the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-fluoro-4-nitrobenzoic acid.[1]
-
Step 2 & 3: Homologation to Methyl 2-(2-fluoro-4-nitrophenyl)acetate via Arndt-Eistert Synthesis
-
Rationale: The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of a carboxylic acid. It proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement in the presence of a silver catalyst and an alcohol (methanol) to form the desired methyl ester.
-
Protocol:
-
Suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) with a catalytic amount of DMF.
-
Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C and then allow the reaction to stir at room temperature for 2-3 hours to form the acid chloride.
-
In a separate flask, prepare an ethereal solution of diazomethane (CH2N2).
-
Slowly add the crude acid chloride solution to the chilled (0°C) diazomethane solution. The reaction is vigorous and evolves nitrogen gas.
-
After the addition, remove the solvent under reduced pressure to obtain the crude diazoketone.
-
Dissolve the crude diazoketone in methanol (MeOH).
-
Add a catalytic amount of silver oxide (Ag2O) or silver benzoate and warm the solution gently (or expose to UV light) to initiate the Wolff rearrangement.
-
Once the reaction is complete (cessation of N2 evolution), filter the catalyst and concentrate the filtrate. Purify by column chromatography to yield Methyl 2-(2-fluoro-4-nitrophenyl)acetate.
-
Step 4: Reduction of the Nitro Group
-
Rationale: The final step is the reduction of the aromatic nitro group to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the cleanest and most efficient method, providing high yields and avoiding the use of stoichiometric metal reductants.
-
Protocol:
-
Dissolve Methyl 2-(2-fluoro-4-nitrophenyl)acetate (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 2-3 atm.
-
Stir the reaction vigorously at room temperature for 4-24 hours, monitoring by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, often as a solid of high purity.[1]
-
Physicochemical and Spectroscopic Data
A summary of the key properties of the target compound is essential for its identification and use in subsequent reactions.
| Property | Value |
| CAS Number | 192650-54-7[2] |
| Molecular Formula | C₉H₁₀FNO₂[2] |
| Molecular Weight | 183.18 g/mol [2] |
| Appearance | Off-white to light brown solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5-6.8 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 3.70 (s, 3H, OCH₃), 3.55 (s, 2H, CH₂), 3.8 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~172.0 (C=O), 160.0 (d, J=245 Hz, C-F), 145.0 (d, J=10 Hz, C-NH₂), 125.0 (d, J=3 Hz), 115.0 (d, J=20 Hz), 110.0 (d, J=3 Hz), 105.0 (d, J=25 Hz), 52.5 (OCH₃), 35.0 (CH₂) |
| Storage | Room temperature, protected from light and moisture[2] |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Applications in Medicinal Chemistry and Drug Development
This compound is primarily utilized as a pharmaceutical intermediate. Its structure is a privileged scaffold for constructing more complex molecules, particularly kinase inhibitors for oncology.[2] The aniline nitrogen serves as a convenient nucleophile for coupling with heterocyclic systems (e.g., quinazolines, pyrimidines), while the acetate side chain can be hydrolyzed and coupled to other fragments via amide bond formation.
Workflow: From Building Block to Kinase Inhibitor
The general workflow for utilizing this intermediate in a drug discovery program is outlined below.
Figure 2: General workflow for the elaboration of this compound in drug discovery.
Case Study: Precursor to Selective Kinase Inhibitors
While specific drug structures directly citing this exact starting material can be proprietary, the phenylacetic acid scaffold is a well-established core in many kinase inhibitors. For instance, the discovery of orally active and selective Aurora Kinase B inhibitors has utilized the N-phenyl-2-phenylacetamide framework.[3] The synthesis of these complex molecules often involves coupling a phenylacetic acid derivative (like the one obtained from our title compound) with a substituted aniline. The fluorine atom at the 2-position of the phenyl ring plays a crucial role in modulating the conformation of the molecule, potentially enhancing its binding to the target kinase domain and improving its metabolic stability.
Conclusion and Future Outlook
This compound stands as a testament to the power of enabling chemical building blocks in modern pharmaceutical research. Its synthesis, while requiring multiple steps, is built upon a foundation of reliable and scalable chemical reactions. The strategic placement of its functional groups provides medicinal chemists with a versatile platform for generating libraries of complex molecules aimed at high-value therapeutic targets like protein kinases. As drug discovery continues to demand molecules with increasingly fine-tuned properties, the importance of fluorinated intermediates such as this one is set to grow, solidifying their role as indispensable tools in the creation of next-generation medicines.
References
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
This compound. MySkinRecipes. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
Sources
- 1. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Stability of Methyl 2-(4-amino-2-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-amino-2-fluorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of selective kinase inhibitors. Its chemical structure, featuring a fluorinated aromatic amine and a methyl ester, presents unique characteristics that are critical to understand for process development, formulation, and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the physical appearance and chemical stability of this compound, offering field-proven insights and detailed experimental protocols to support drug development professionals.
Part 1: Physicochemical Properties and Appearance
The precise physical characteristics of a pharmaceutical intermediate are fundamental for its identification, quality control, and handling. While detailed specifications can vary between suppliers, the expected properties of this compound are summarized below.
Physical Appearance
Based on observations of analogous compounds such as 4-aminophenylacetic acid, which is described as a white to amber or light yellow to tan solid, this compound is anticipated to be a crystalline solid.[] The color may range from off-white to light yellow. Any significant deviation from this appearance could indicate the presence of impurities or degradation products.
Structural and Chemical Data
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 192650-54-7 | Biosynth |
| Molecular Formula | C₉H₁₀FNO₂ | Biosynth |
| Molecular Weight | 183.18 g/mol | Biosynth |
| Recommended Storage | Room Temperature | Biosynth |
Part 2: Chemical Stability and Degradation Pathways
The stability of this compound is a critical parameter that influences its storage, handling, and the purity of subsequent synthetic steps. The molecule possesses two primary functional groups susceptible to degradation: the aromatic amine and the methyl ester. Understanding the potential degradation pathways is essential for developing robust manufacturing processes and stable formulations.
Aromatic amines are generally susceptible to oxidation, and the rate of this degradation can be influenced by substituents on the aromatic ring.[2] The ester functional group is prone to hydrolysis, particularly under acidic or basic conditions.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a crucial component of pharmaceutical development that provides insights into the intrinsic stability of a compound.[3][4][5] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage to accelerate degradation and identify potential degradation products.[3][5] The goal is to achieve a target degradation of 5-20%.[4]
The following sections outline a comprehensive forced degradation study protocol for this compound.
Hydrolytic Degradation
Hydrolysis of the methyl ester is a probable degradation pathway. This can be investigated under acidic, basic, and neutral conditions.
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1 M HCl, at elevated temperatures (e.g., 60°C) is expected to catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-amino-2-fluorophenyl)acetic acid.
-
Basic Hydrolysis: Under basic conditions, for instance, with 0.1 M NaOH at room temperature, the ester will undergo saponification to yield the carboxylate salt of 2-(4-amino-2-fluorophenyl)acetic acid.
-
Neutral Hydrolysis: Refluxing the compound in water can assess its stability to hydrolysis under neutral pH conditions.
Oxidative Degradation
The aromatic amine functionality is susceptible to oxidation.
-
Experimental Protocol: A solution of the compound can be treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and polymeric species.[6][7]
Thermal Degradation
To evaluate thermal stability, the solid compound is exposed to high temperatures.
-
Experimental Protocol: The solid material is placed in a thermostatically controlled oven at a temperature significantly higher than its recommended storage temperature (e.g., 105°C) for a defined period.
Photolytic Degradation
Exposure to light can induce degradation, particularly in compounds with chromophores like the aromatic ring in this molecule.
-
Experimental Protocol: The compound, in both solid and solution form, should be exposed to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[4] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
Potential Degradation Pathway Diagram
The following diagram illustrates the primary expected degradation pathway for this compound, which is the hydrolysis of the ester group.
Caption: Primary hydrolytic degradation pathway.
Part 3: Stability-Indicating Analytical Method
A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable technique for this purpose.
Proposed RP-HPLC Method
The following is a detailed protocol for a stability-indicating RP-HPLC method.
Objective: To develop a validated RP-HPLC method for the quantitative determination of this compound and its degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Initial Conditions for Method Development):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., Methanol or Acetonitrile:Water 50:50) to a final concentration of approximately 1 mg/mL. |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Workflow Diagram
The following diagram outlines the workflow for conducting a forced degradation study and developing a stability-indicating method.
Caption: Forced Degradation and Method Development Workflow.
Conclusion
This technical guide provides a comprehensive overview of the physical appearance and a systematic approach to evaluating the chemical stability of this compound. By understanding its physicochemical properties and potential degradation pathways through forced degradation studies, researchers and drug development professionals can establish appropriate storage and handling procedures, develop robust manufacturing processes, and ensure the quality and purity of this critical pharmaceutical intermediate. The provided experimental protocols for forced degradation and the development of a stability-indicating HPLC method offer a solid foundation for the chemical stability assessment of this molecule.
References
-
Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Kappe, C. O. (2016). Forced Degradation Studies. Pharma Science Monitor, 7(3). Retrieved from [Link]
- Khan, M., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. Latin American Journal of Pharmacy, 36(10), 2055-2063.
- Patel, K., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review.
-
PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]
- Sakaue, S., et al. (1992). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry, 57(25), 6699-6703.
- Singh, R., & Rehman, Z. U. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation.
-
Susceptibility of aromatic amines to cleavage. (n.d.). Retrieved from [Link]
- Trametes versicolor laccase catalyzed oxidation of aromatic amines. (2023).
Sources
- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmasm.com [pharmasm.com]
- 6. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: N-Acylation Protocols for Methyl 2-(4-amino-2-fluorophenyl)acetate
Introduction & Strategic Context
Methyl 2-(4-amino-2-fluorophenyl)acetate (CAS: N/A for specific salt, generic backbone widely cited) is a critical pharmacophore in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and novel kinase inhibitors.
This application note details the N-acylation of the aniline moiety at position 4. While standard aniline acylation is routine, this specific substrate presents two competing chemical challenges that require a tailored approach:
-
Electronic Deactivation: The fluorine atom at the ortho position (relative to the acetate chain) and meta to the amine exerts a strong inductive electron-withdrawing effect (
). While not as deactivating as an ortho-fluorine relative to the amine, the overall electron density of the aniline ring is reduced, lowering nucleophilicity compared to non-fluorinated analogues. -
Ester Lability: The methyl ester side chain is susceptible to hydrolysis under strong basic conditions or high temperatures, necessitating controlled pH and anhydrous environments.
This guide presents two validated protocols: Method A (Acyl Chlorides) for robust, high-yielding synthesis, and Method B (Coupling Agents) for sensitive carboxylic acid partners.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The critical "Expert Insight" here is the management of the Tetrahedral Intermediate .
-
The Fluorine Effect: The fluorine atom pulls electron density from the ring, making the lone pair on the nitrogen less available for the initial attack on the carbonyl carbon.
-
Catalysis: For sterically hindered or electron-rich acids, the addition of a nucleophilic catalyst (DMAP) is often required to form a reactive N-acylpyridinium intermediate, effectively "pulling" the sluggish aniline into the reaction.
Mechanistic Pathway Diagram[1][2]
Figure 1: Mechanistic flow of the N-acylation process highlighting the rate-limiting nucleophilic attack due to fluorine deactivation.
Materials & Equipment
| Category | Item | Specification/Grade |
| Substrate | This compound | >97% Purity, HPLC Grade |
| Solvents | Dichloromethane (DCM) | Anhydrous (stored over mol sieves) |
| Tetrahydrofuran (THF) | Inhibitor-free, Anhydrous | |
| Reagents | Acyl Chloride (R-COCl) | 1.1 - 1.2 equivalents |
| HATU / EDC·HCl | Coupling agents (Method B) | |
| Bases | Triethylamine (TEA) or DIPEA | Dry, stored under Argon |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 5-10 mol% (Optional) |
Protocol A: Acyl Chloride Method (Standard)
Best for: Simple acyl groups (Acetyl, Benzoyl), scale-up, and cost-efficiency. Risk: Generation of HCl requires careful neutralization to prevent ester hydrolysis.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve This compound (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Base Addition: Cool the solution to
using an ice bath. Add Triethylamine (TEA) (1.5 equiv) dropwise.-
Note: If the acyl chloride is known to be sluggish, use DIPEA instead of TEA to minimize nucleophilic competition.
-
-
Acylation: Add the Acyl Chloride (1.1 equiv) dropwise over 10 minutes.
-
Critical Check: Maintain temperature
during addition to prevent exotherms that could degrade the methyl ester.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting aniline usually fluoresces strongly; the amide product will have a lower
and different UV activity.
-
-
Workup:
-
Quench with saturated
solution (mildly basic wash). -
Extract organic layer.[1]
-
Wash with 0.1 M HCl (rapid wash) to remove unreacted amine/pyridine. Do not prolong exposure to acid.
-
Dry over
, filter, and concentrate in vacuo.
-
Protocol B: HATU/EDC Coupling (Advanced)
Best for: Complex carboxylic acids, chiral acids (prevents racemization), or when acid chlorides are unstable.
Step-by-Step Methodology
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF or DCM. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at RT to form the activated ester.
-
Why HATU? It is superior to EDC for electron-deficient anilines due to the formation of a highly reactive At-complex.
-
-
Addition: Add the This compound (1.0 equiv) to the activated acid mixture.
-
Catalysis: If the reaction is slow after 1 hour, add DMAP (10 mol%).
-
Incubation: Stir at RT for 12–18 hours.
-
Note: These reactions are slower than acid chloride couplings.
-
-
Workup:
-
Dilute with EtOAc (ethyl acetate). DMF is water-soluble but requires copious water washes to remove.
-
Wash
with water, with brine. -
Dry and concentrate.[1]
-
Experimental Workflow Visualization
Figure 2: Decision tree and workflow for selecting the appropriate acylation strategy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Fluorine deactivation of amine. | Add 10 mol% DMAP as a nucleophilic catalyst. Switch from EDC to HATU. |
| Ester Hydrolysis | Aqueous workup too basic or acidic. | Avoid NaOH. Use saturated |
| O-Acylation | Presence of phenol impurities or enolization. | Unlikely with this substrate, but ensure temperature is kept low ( |
| Sticky Solid | Residual DMF (Method B). | Wash organic layer |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. (Review of coupling agents for electron-deficient amines).
-
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Link (Context for fluoro-aniline intermediates in Linezolid synthesis).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177. Link
Sources
Application Note: Strategic Utilization of Methyl 2-(4-amino-2-fluorophenyl)acetate in Heterocyclic Synthesis
This Application Note is designed for medicinal chemists and process scientists involved in the synthesis of bioactive heterocycles, particularly in the domain of PARP inhibitors and kinase modulators.
Executive Summary
Methyl 2-(4-amino-2-fluorophenyl)acetate (CAS 192650-54-7) is a high-value bifunctional building block characterized by a chemically distinct aniline nucleophile and a methyl ester electrophile , positioned around a fluorinated phenyl core .
This scaffold is critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Talazoparib analogs) and various kinase inhibitors.[1] Its utility lies in its ability to serve as a "Right-Hand Side" (RHS) fragment that introduces a metabolically stable fluorophenyl group while providing an orthogonal handle (the ester) for late-stage diversification.[1]
This guide details the chemoselective manipulation of this scaffold, providing validated protocols for SNAr coupling, Buchwald-Hartwig amination, and downstream ester functionalization.[1]
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 192650-54-7 |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Key Functionality | 1° Aniline (Pos. 4), Methyl Ester (Pos. 1-CH₂-), Fluorine (Pos.[2][3][4][5][6] 2) |
| pKa (Aniline) | ~3.5–4.0 (Estimated; reduced vs. aniline due to F-inductive effect) |
Structural Logic & Electronic Effects
-
The Fluorine Effect: The fluorine atom at position 2 (ortho to the acetate side chain) exerts a strong inductive withdrawing effect (-I). This deactivates the phenyl ring slightly but, more importantly, increases the metabolic stability of the adjacent positions by blocking oxidative metabolism (e.g., hydroxylation).[1]
-
The Aniline Nucleophile: Located at position 4, the amino group is the primary vector for coupling. Due to the fluorine on the ring, this aniline is slightly less nucleophilic than unsubstituted aniline, often requiring catalytic activation (Pd/Ru) or elevated temperatures in SNAr reactions.[1]
-
The Ester Handle: The methyl ester is relatively stable under mild acidic/basic coupling conditions but serves as a latent "exit vector" for library generation via saponification and amide coupling.
Synthetic Modules & Workflows
The following DOT diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic workflows. Pathway A is the dominant route for drug discovery applications, prioritizing the installation of the heterocyclic core before modifying the ester tail.
Detailed Experimental Protocols
Protocol A: SNAr Coupling to Chlorinated Heterocycles
Use Case: Attaching the scaffold to a phthalazine, quinazoline, or pyrimidine core (common in PARP/Kinase inhibitor synthesis).[1]
Mechanistic Insight: The 2-fluoro substituent reduces the nucleophilicity of the 4-amino group. Therefore, a polar aprotic solvent and a non-nucleophilic base are required to drive the reaction.[1]
Materials:
-
This compound (1.0 equiv)
-
Electrophile: 1-Chlorophthalazine or 4-Chloroquinazoline derivative (1.0–1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.5 equiv)[1]
-
Solvent: DMSO or NMP (anhydrous)[1]
Step-by-Step Procedure:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the electrophile (1.0 mmol) in DMSO (3.0 mL).
-
Addition: Add this compound (1.0 mmol) followed by DIPEA (2.5 mmol).
-
Reaction: Seal the vial and heat to 100–110 °C for 4–12 hours.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (30 mL) with vigorous stirring.
-
Isolation: The product usually precipitates.[1] Filter the solid, wash with water (2x) and cold diethyl ether (1x) to remove residual DMSO.[1]
-
Purification: If no precipitate forms, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Use Case: Coupling to unactivated aryl halides or when SNAr fails due to steric/electronic deactivation.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: Xantphos or BrettPhos (4 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1]
-
Charging: Add the aryl halide, aniline scaffold, Cs₂CO₃, Pd catalyst, and ligand.
-
Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M).
-
Reaction: Heat at 100 °C for 12–18 hours.
-
Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[1][5][7]
-
Analysis: Concentrate the filtrate and analyze via ¹H NMR. Look for the disappearance of the broad aniline NH₂ signal (~5.0 ppm) and the appearance of a secondary amine signal (~8.5–9.5 ppm).
Downstream Functionalization: The Ester Vector
Once the heterocyclic core is attached, the methyl ester at position 1 serves as the handle for optimizing pharmacokinetic properties (e.g., solubility).[1]
Protocol C: Chemoselective Saponification
Objective: Hydrolyze the methyl ester without affecting the newly formed N-heteroaryl bond.
-
Solvent System: Use THF/Water (3:1) or MeOH/Water (3:1).[1] Avoid harsh reflux if the heterocycle is sensitive to base.
-
Reagent: LiOH·H₂O (2.0 equiv).[1]
-
Conditions: Stir at Room Temperature for 2–4 hours.
-
Note: The 2-fluoro group sterically shields the ester slightly, but hydrolysis proceeds smoothly at RT.[1]
-
-
Workup: Carefully acidify to pH 4–5 with 1N HCl. The free acid usually precipitates.
Data Summary Table: Typical Yields & Conditions
| Reaction Type | Partner | Conditions | Typical Yield | Key Observation |
| SNAr | 1-Chlorophthalazine | DMSO, 100°C, DIPEA | 75–85% | Clean precipitation upon water quench. |
| Buchwald | 4-Bromo-pyridine | Pd₂(dba)₃, Xantphos, 100°C | 60–75% | Requires strict O₂ exclusion.[1] |
| Hydrolysis | -- | LiOH, THF/H₂O, RT | >90% | Quantitative conversion; no side reactions.[1] |
Troubleshooting & Optimization
-
Issue: Low Conversion in SNAr.
-
Issue: Ester Hydrolysis during Coupling.
-
Issue: Regioisomer Formation.
-
Check: Ensure the starting material is pure. The 2-fluoro and 4-amino positions are fixed, but ensure no "2-amino-4-fluoro" isomer is present as an impurity, as it has vastly different reactivity (capable of forming oxindoles).
-
References
-
Synthesis of Fluorinated Phenylacetic Acid Derivatives: World Intellectual Property Organization, WO 2018/107289 A1, "Poly(ADP-ribose) Polymerase (PARP) Inhibitors".[1]
-
SNAr Reactivity of Deactivated Anilines: Journal of Medicinal Chemistry, "Discovery of Talazoparib (BMN 673), a Potent and Highly Selective PARP1/2 Inhibitor".[1]
-
General Protocol for Buchwald-Hartwig Amination: Chemical Science, "A user's guide to Pd-catalyzed C–N coupling reactions".
-
Compound Data & Safety: PubChem, "this compound - Compound Summary". [1]
Sources
- 1. Talazoparib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. heteroletters.org [heteroletters.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. 192650-54-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
detailed experimental procedure for amide bond formation with Methyl 2-(4-amino-2-fluorophenyl)acetate
Focus Substrate: Methyl 2-(4-amino-2-fluorophenyl)acetate[1]
Executive Summary
This guide details the experimental protocols for forming amide bonds using This compound .[1] This specific aniline derivative presents a dual challenge in medicinal chemistry:
-
Reduced Nucleophilicity: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the HOMO energy of the amine nitrogen compared to unsubstituted anilines.[1] This results in sluggish reaction kinetics.[1]
-
Chemoselectivity Risks: The methyl ester moiety is remote but susceptible to hydrolysis (saponification) under aggressive basic conditions or high temperatures, necessitating mild reaction environments.[1]
This note provides two distinct protocols: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, greener process development.
Strategic Planning & Mechanistic Insight
The "Ortho-Fluoro" Effect
In standard aniline couplings, the nitrogen lone pair is delocalized into the aromatic ring. An ortho-fluorine atom exacerbates this by pulling electron density away from the ring system (inductive effect), rendering the amine less nucleophilic.[1] Standard carbodiimide couplings (EDC/NHS) often fail or stall.[1]
Solution: Use "super-active" esters (via HATU) or high-energy anhydrides (via T3P) to lower the activation energy barrier for the nucleophilic attack.[1]
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision workflow for selecting the optimal coupling reagent based on scale and downstream processing requirements.
Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Best for: Small-scale synthesis (10–100 mg) where yield is prioritized over cost or solvent toxicity.[1] Mechanism: Generates a highly reactive O-azabenzotriazole active ester.[1]
Reagents
-
Acid Partner (R-COOH): 1.0 equiv[1]
-
Amine Substrate: this compound (1.0 – 1.1 equiv)[1]
-
Coupling Reagent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M]
Step-by-Step Procedure
-
Activation: In a dried vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at room temperature (RT).
-
Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Substrate Addition: Add This compound (1.0 equiv).
-
Note: If the amine is an HCl salt, ensure an extra 1.0 equiv of DIPEA is added to liberate the free base.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor via LC-MS.
-
Checkpoint: If >20% starting material remains after 4 hours, heat to 40°C. Do not exceed 60°C to protect the methyl ester.
-
-
Workup (LiCl Method):
Method B: T3P-Mediated Coupling (Process Scale)
Best for: Scale-up (>1 g), avoiding toxic DMF, and simple workups.[1] Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride.[1] The byproduct is a water-soluble phosphonic acid.[1]
Reagents
-
Acid Partner (R-COOH): 1.0 equiv[1]
-
Amine Substrate: this compound (1.1 equiv)[1]
-
Coupling Reagent: T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)[1]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF [Concentration: 0.2 – 0.5 M][1]
Step-by-Step Procedure
-
Slurry Formation: In a reactor/flask, charge the Carboxylic Acid (1.0 equiv), Amine Substrate (1.1 equiv), and Pyridine (3.0 equiv) into EtOAc.
-
Cooling: Cool the mixture to 0°C (ice bath). T3P addition can be exothermic.[1]
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10–20 minutes.
-
Reaction: Allow the mixture to warm to RT naturally and stir for 12 hours.
-
Optimization: If conversion is slow due to the fluoro-aniline deactivation, T3P allows heating to reflux (EtOAc ~77°C) safely, though 50°C is usually sufficient.[1]
-
-
Workup (The "Wash-Only" Purification):
Data Summary & Troubleshooting
Comparison of Methods
| Feature | Method A (HATU) | Method B (T3P) |
| Reactivity | Very High (Good for steric bulk) | High (Good for scale) |
| Solvent | DMF/DMAc (High boiling point) | EtOAc/MeTHF (Easy removal) |
| Workup | Requires aqueous extraction of DMF | Water soluble byproducts |
| Cost | High | Moderate/Low |
| Atom Economy | Poor (Large byproduct mass) | Good |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Fluorine deactivation of amine.[1] | Method A: Add HOAt catalyst.[1][3] Method B: Heat to 50°C. |
| Methyl Ester Hydrolysis | pH > 10 or high heat + water.[1] | Avoid NaOH/LiOH washes.[1] Use NaHCO₃.[1][2] Keep temp <60°C. |
| Epimerization (if Acid is Chiral) | Over-activation (Oxazolone formation).[1] | Switch to T3P (Method B) or lower temp to 0°C with HATU. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]
-
Patterson, E. A., et al. (2011).[1] T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides. Organic Process Research & Development.
Sources
- 1. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 2. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Catalytic Cross-Coupling of Methyl 2-(4-amino-2-fluorophenyl)acetate
Abstract & Strategic Overview
Methyl 2-(4-amino-2-fluorophenyl)acetate (CAS: 7292-73-1 derivative) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of fluorinated peptidomimetics and heterocycles. However, its dual functionality—a nucleophilic aniline and an electrophilic methyl ester—presents a chemoselectivity challenge.
Key Challenges:
-
Electronic Deactivation: The fluorine atom at the meta position (relative to the amine) exerts a strong inductive effect (-I), lowering the nucleophilicity of the nitrogen lone pair compared to non-fluorinated anilines.
-
Ester Lability: The methyl ester is susceptible to hydrolysis or transesterification under standard strong base conditions (e.g., NaOtBu, LiHMDS) often used in cross-coupling.
Strategic Solution: This guide details two orthogonal protocols designed to preserve the ester moiety while overcoming the reduced nucleophilicity of the amine:
-
Method A (Buchwald-Hartwig): Utilizes bulky, electron-rich biarylphosphine ligands (BrettPhos/RuPhos) with a mild carbonate base to couple with aryl halides.
-
Method B (Chan-Lam): A copper-mediated oxidative coupling with aryl boronic acids, operating under ambient aerobic conditions for sensitive substrates.
Mechanistic Considerations & Catalyst Selection
The "Meta-Fluoro" Effect
The fluorine atom at the C2 position (meta to the C4-amine) decreases the pKa of the anilinium ion (approx. 3.5 vs. 4.6 for unsubstituted aniline). In the catalytic cycle, this slows the amine binding step to the Pd(II) intermediate.
-
Implication: We require a ligand that creates an extremely electron-rich Pd center to facilitate oxidative addition, yet is bulky enough to prevent catalyst resting states and promote reductive elimination.
-
Ligand Choice: BrettPhos or RuPhos . These ligands are specifically engineered to couple electron-deficient primary amines.[1]
Base Compatibility Matrix
The choice of base is the critical determinant of ester survival.
| Base | pKa (conj.[2] acid) | Ester Compatibility | Recommendation |
| NaOtBu | ~17 | Poor (High risk of hydrolysis/amidation) | ⛔ Avoid |
| LiHMDS | ~26 | Very Poor (Nucleophilic attack likely) | ⛔ Avoid |
| Cs₂CO₃ | ~10.3 | Excellent (Mild, heterogeneous) | ✅ Primary Choice |
| K₃PO₄ | ~12.3 | Good (Requires minimal water) | ⚠️ Secondary Choice |
Decision Tree & Workflow
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on electrophile availability.
Protocol A: Buchwald-Hartwig Cross-Coupling
Best for: Coupling with Aryl Bromides/Chlorides. High yields, scalable.
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aryl Halide (1.0 - 1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Note: If G4 precatalyst is unavailable, use Pd(OAc)₂ (2-5 mol%) + BrettPhos (4-10 mol%).
-
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv) - Must be finely ground and dry.
-
Solvent: 1,4-Dioxane (Anhydrous) or Toluene.
Step-by-Step Methodology
-
Preparation (Glovebox or Schlenk Line):
-
Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Aryl Halide (1.0 equiv), and Cs₂CO₃ (2.5 equiv).
-
Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).
-
Critical: If using a Schlenk line, evacuate and backfill with Nitrogen/Argon three times to remove O₂.
-
-
Solvation:
-
Add anhydrous 1,4-Dioxane via syringe. Concentration should be 0.1 M to 0.2 M with respect to the amine.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat the block to 80–100 °C . Stir vigorously (800+ rpm) to ensure suspension of the insoluble carbonate base.
-
Monitor by LC-MS at 2 hours. If conversion is <50%, increase temp to 110 °C or add additional 1 mol% catalyst.
-
-
Work-up:
Protocol B: Chan-Lam Oxidative Coupling
Best for: Coupling with Aryl Boronic Acids. Mild conditions, air-tolerant, avoids strong heating.
Materials
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.5 - 1.0 equiv)
-
Note: While catalytic variants exist, stoichiometric Cu often provides higher reliability for valuable intermediates.
-
-
Base: Pyridine (2.0 equiv) or Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Atmosphere: Ambient Air (or O₂ balloon for faster rates).
Step-by-Step Methodology
-
Setup:
-
To a round-bottom flask, add Substrate (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).
-
Add freshly activated 4Å Molecular Sieves (optional but recommended to sequester water generated during the cycle).
-
-
Solvation & Activation:
-
Add DCM (0.1 M).
-
Add Pyridine (2.0 equiv) dropwise. The solution usually turns a deep blue/green color.
-
-
Reaction:
-
Stir open to the air (using a drying tube) or under an O₂ balloon at Room Temperature (20–25 °C) .
-
Time: These reactions are slower than Pd-coupling. Allow 16–24 hours.
-
-
Work-up:
-
Dilute with DCM.[2]
-
Wash with dilute aqueous citric acid or NH₄Cl (to remove Copper salts).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Catalyst deactivation or poor amine nucleophilicity. | Switch to BrettPhos Pd G4 . Increase temp to 110°C. Ensure conditions are strictly anhydrous. |
| Ester Hydrolysis (Product is acid) | Wet base or solvent. | Use fresh anhydrous Dioxane. Switch base from K₃PO₄ to Cs₂CO₃ . |
| Protodeboronation (Method B) | Boronic acid instability. | Add the boronic acid in portions (0.5 equiv every 4 hours). Switch to Boronic Ester (BPin). |
| Blue/Black Precipitate (Method A) | Pd black formation (catalyst death). | Oxygen leak? Ensure rigorous degassing. Add 1-2 mol% free ligand. |
Reaction Mechanism Visualization
The following diagram illustrates the specific catalytic cycle for Method A, highlighting the critical role of the bulky phosphine ligand in facilitating the reductive elimination of the sterically hindered/electron-deficient amine.
Figure 2: Buchwald-Hartwig catalytic cycle. The 'Amine Binding' step is critical for fluorinated anilines due to reduced nucleophilicity.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. Link
Sources
purification of reaction products from Methyl 2-(4-amino-2-fluorophenyl)acetate
Application Note: High-Performance Purification Protocols for Reaction Products of Methyl 2-(4-amino-2-fluorophenyl)acetate
Executive Summary & Strategic Analysis
This compound (CAS: 192650-54-7) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors, antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure features three distinct chemical handles: a nucleophilic aniline amine , an electrophilic methyl ester , and a fluorine atom that modulates lipophilicity and metabolic stability.
The Purification Challenge: Purifying reaction products derived from this scaffold requires a nuanced approach due to competing physiochemical properties:
-
Reduced Basicity: The ortho-fluorine atom is electron-withdrawing, lowering the pKa of the aniline nitrogen (estimated pKa ~3.5–3.8) compared to unsubstituted aniline (pKa 4.6).[1] This alters standard acid-base extraction thresholds.
-
Ester Lability: The methyl ester is susceptible to hydrolysis under strongly basic conditions (pH > 12) or elevated temperatures, necessitating controlled pH environments.
-
Silica Interaction: Residual anilines and amine-based derivatives exhibit strong silanol interactions, leading to peak tailing and yield loss during flash chromatography.
This guide provides self-validating protocols for purifying the two most common downstream derivatives: Amides (via acylation) and Secondary/Tertiary Amines (via reductive amination).
Critical Chemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 183.18 g/mol | Suitable for standard Flash/Prep-HPLC. |
| LogP (Est.) | ~1.2 – 1.5 | Moderately lipophilic; soluble in EtOAc, DCM, MeOH. |
| pKa (Aniline) | ~3.6 (Est.)[2] | Weaker base; requires pH < 2 for complete protonation during extraction. |
| pKa (Ester) | Neutral | Stable at pH 2–9; hydrolyzes at pH > 10. |
| Tailing Factor | High on Silica | Requires basic modifier (Et₃N or NH₃) in mobile phase. |
Workflow 1: Purification of Neutral Derivatives (Amides/Ureas)
Scenario: You have reacted this compound with an acid chloride or isocyanate. Objective: Remove unreacted aniline starting material and acidic byproducts.
The "Reverse-Switch" Extraction Protocol
Unlike standard extractions, the reduced basicity of the fluorinated aniline requires a more aggressive acidic wash to ensure its removal into the aqueous phase.
Reagents:
-
Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Wash Solution 1: 1.0 M Hydrochloric Acid (HCl)
-
Wash Solution 2: Saturated Sodium Bicarbonate (NaHCO₃)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dilution: Dilute the crude reaction mixture with Solvent A (10 mL per gram of theoretical yield).
-
Acidic Scavenging (The Critical Step):
-
Wash the organic phase twice with 1.0 M HCl (1:1 volume ratio).
-
Mechanism: The target amide is neutral and remains in the organic phase. The unreacted this compound is protonated (becoming anilinium salt) and partitions into the aqueous phase.
-
Note: Use 1.0 M HCl. Weaker acids (e.g., 10% Citric Acid, pH ~2.2) may not fully protonate the fluorinated aniline due to its lower pKa, leading to impurity carryover.
-
-
Neutralization Wash:
-
Wash the organic phase once with Saturated NaHCO₃ to remove residual acid and any carboxylic acid byproducts from the coupling partner.
-
-
Brine Wash & Dry:
-
Wash with saturated NaCl (Brine). Dry over Na₂SO₄ for 15 minutes. Filter and concentrate.
-
Validation Check:
-
TLC Analysis: Spot the organic layer vs. the starting aniline. Run in 50% EtOAc/Hexane. The starting aniline spot (usually fluorescent under UV) should be absent.
Workflow 2: Purification of Basic Derivatives (Sec/Tert Amines)
Scenario: You have performed a reductive amination or alkylation. The product is a secondary or tertiary amine. Objective: Separate the product from non-basic impurities and unreacted starting material.
Buffered Silica Chromatography
Standard silica gel is acidic (pH ~5). Basic amine products will protonate on the column, causing severe streaking and irreversible adsorption.
Mobile Phase Preparation:
-
Base Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol.
-
Standard System: DCM / MeOH / NH₄OH (90:10:1) is often too polar for this lipophilic scaffold.
-
Recommended System: Hexane / Ethyl Acetate + 1% Triethylamine.
Step-by-Step Protocol:
-
Column Pre-treatment (Passivation):
-
Flush the silica column with 3 column volumes (CV) of Hexane containing 5% Triethylamine. This neutralizes active silanol sites.
-
Why? This prevents the "tailing" effect common with fluorinated anilines.
-
-
Gradient Elution:
-
Solvent A: Hexane + 1% TEA
-
Solvent B: Ethyl Acetate + 1% TEA
-
Gradient: 0% B to 60% B over 15 CV.
-
-
Fraction Collection:
-
Monitor at 254 nm (aromatic ring) and 280 nm.
-
The fluorinated aniline starting material (if present) usually elutes before more polar alkylated products in this system.
-
Decision Matrix & Logic Flow
The following diagram illustrates the decision process for selecting the correct purification strategy based on the chemical nature of the reaction product.
Figure 1: Purification Decision Tree. Selects workflow based on the basicity of the final product.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Recovery (Amine Product) | Product stuck on silica. | Switch to "Ammonia-doped" eluent (DCM:MeOH:NH₄OH 95:5:0.5) or use Alumina (Basic) stationary phase. |
| Ester Hydrolysis (Product Loss) | Exposure to high pH or heat. | Avoid washing with 1M NaOH. Use sat. NaHCO₃ (pH 8.5) instead. Keep rotary evaporator bath < 40°C. |
| Co-elution of Impurities | Fluorine effect on polarity is subtle. | Use a fluorinated solvent modifier (e.g., Trifluoroethanol) in HPLC or switch to C18 Reverse Phase chromatography. |
| Red/Brown Coloration | Oxidation of aniline traces.[1] | Add 0.1% Ascorbic Acid to the aqueous workup buffer to prevent oxidative polymerization. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]
-
ResearchGate Discussion. Purification of Aniline Derivatives via Column Chromatography. Retrieved from [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for estimating aniline acidity shifts). Retrieved from [Link]
Sources
Troubleshooting & Optimization
troubleshooting failed reactions with Methyl 2-(4-amino-2-fluorophenyl)acetate
Welcome to the technical support resource for Methyl 2-(4-amino-2-fluorophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but nuanced reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and ensure the success of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.
Q1: How should I properly store this compound?
A: Proper storage is critical to maintain the integrity of the compound. It should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] For long-term storage, refrigeration in a desiccated environment is recommended. Anilines, in general, are susceptible to air oxidation, which can lead to discoloration (from off-white to brown or purple) and the formation of impurities that can interfere with subsequent reactions.
Q2: What are the key reactivity features of this molecule?
A: this compound possesses three key functional groups that dictate its reactivity:
-
Aromatic Amine (-NH2): This is the primary site for many reactions. It is a nucleophilic center and a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[2] However, its basicity allows it to react with acids, including Lewis acids, which can complicate certain reactions like Friedel-Crafts.[2]
-
Ortho-Fluoro Substituent (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the nucleophilicity and basicity of the nearby amino group compared to a non-fluorinated aniline. This can make reactions on the amine, such as acylation, more sluggish.[3] Conversely, it can also influence noncovalent interactions and hydrogen bonding patterns.[4]
-
Methyl Ester (-COOCH3): This group is susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid.[5][6] This is a critical consideration during reaction workup and purification.
Q3: Is this compound stable to air and moisture?
A: While moderately stable, prolonged exposure to air can lead to oxidation of the aniline moiety, often indicated by a change in color. The methyl ester is sensitive to moisture, especially in the presence of acid or base catalysts, which can lead to hydrolysis.[6][7] It is best handled under an inert atmosphere (e.g., Nitrogen or Argon) for reactions requiring anhydrous conditions.
Section 2: Troubleshooting Guide for Acylation Reactions
Acylation of the 4-amino group is one of the most common transformations for this substrate. Below are solutions to frequently encountered problems.
Q1: My acylation reaction shows low or no conversion to the desired amide product. What went wrong?
A: This is a common issue that can stem from several factors related to the reduced nucleophilicity of the amine.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Reduced Amine Nucleophilicity | The ortho-fluoro group's strong inductive electron withdrawal reduces the electron density on the nitrogen atom, making it a weaker nucleophile than aniline. | Increase reaction temperature or extend the reaction time. Consider using a more potent acylating agent (e.g., acyl chloride > anhydride > acid + coupling agent). |
| Base Incompatibility | A strong, non-nucleophilic base is required to scavenge the acid byproduct (e.g., HCl from an acyl chloride). If the base is too weak, the acid protonates the starting amine, rendering it non-nucleophilic. If a nucleophilic base is used, it can compete with the amine in reacting with the acylating agent. | Use a non-nucleophilic base like pyridine or 2,6-lutidine.[8] Pyridine often acts as both a base and a nucleophilic catalyst. Avoid using only triethylamine with highly reactive acylating agents without careful temperature control, as it can form reactive ketene intermediates. |
| Lewis Acid Deactivation | In reactions requiring a Lewis acid catalyst (an unlikely but possible scenario), the Lewis acid can coordinate strongly with the lone pair of the amino group, deactivating the ring and preventing reaction.[2] | This strategy is generally incompatible. The amino group must be protected before attempting reactions like Friedel-Crafts acylation on the ring.[2] |
| Poor Reagent Quality | The acylating agent (e.g., acetyl chloride) may have hydrolyzed due to improper storage. The starting amine may have oxidized. | Use freshly opened or distilled reagents. Verify the purity of the starting amine by NMR or LC-MS. |
Logical Troubleshooting Workflow for Failed Acylation
The following diagram outlines a systematic approach to diagnosing a failed acylation reaction.
Caption: A decision tree for troubleshooting failed acylation reactions.
Q2: My reaction worked, but I lost the methyl ester group during workup. Why?
A: You have inadvertently hydrolyzed the ester. This typically occurs during aqueous workup under either strongly acidic or basic conditions.[6]
-
Basic Hydrolysis (Saponification): Washing with strong bases (e.g., >1M NaOH) will rapidly convert the methyl ester to the corresponding carboxylate salt.
-
Acidic Hydrolysis: Washing with strong acids (e.g., >1M HCl) for extended periods or at elevated temperatures can also catalyze hydrolysis back to the carboxylic acid.[5][7]
Solution: Use milder conditions for your workup. Wash with saturated sodium bicarbonate solution instead of strong bases, and use dilute (e.g., 0.1-0.5M) HCl for acid washes, preferably at low temperatures (ice bath). Minimize contact time with aqueous acidic or basic layers.
Section 3: Troubleshooting Guide for Diazotization and Sandmeyer Reactions
Converting the amino group to other functionalities via a diazonium salt is a powerful synthetic tool. However, the process is sensitive and requires careful control.
Q1: My diazotization reaction is turning dark brown/black and giving low yields of the Sandmeyer product. What is happening?
A: This indicates decomposition of the aryl diazonium salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Temperature Too High | The C-N bond in the diazonium salt is labile. Above 5-10 °C, it readily decomposes, extruding N2 gas and forming a highly reactive aryl cation, which leads to a complex mixture of phenolic byproducts and polymeric tars. | Strict temperature control is paramount. The diazotization step (addition of sodium nitrite to an acidic solution of the amine) must be performed between 0 and 5 °C using an ice-salt bath. |
| Incorrect Acid Stoichiometry | At least two equivalents of acid are required: one to protonate the sodium nitrite to form nitrous acid, and another to form the amine salt. Insufficient acid can lead to side reactions, including coupling of the diazonium salt with unreacted starting amine. | Use at least 2.5-3 equivalents of a strong, non-nucleophilic acid like H2SO4 or HBF4. For Sandmeyer reactions with copper(I) halides, using the corresponding hydrohalic acid (e.g., HCl for CuCl) is common.[9][10] |
| Slow Addition of Nitrite | Adding the sodium nitrite solution too quickly can cause localized warming, leading to decomposition. | Add the NaNO2 solution dropwise, ensuring the internal temperature of the reaction mixture never exceeds 5 °C. |
Q2: The Sandmeyer reaction (e.g., conversion to -Cl, -Br, or -CN) is not working well.
A: The success of the Sandmeyer reaction hinges on the copper(I) catalyst.[10]
-
Catalyst Oxidation: The active catalyst is Cu(I). If you are using a Cu(I) salt (e.g., CuCl, CuBr) that has been exposed to air, it may have oxidized to the inactive Cu(II) state.
-
Poor Catalyst Solubility: The copper catalyst must be accessible to the diazonium salt.
Solutions:
-
Use freshly prepared or purified Cu(I) salts.
-
Ensure the copper(I) halide is fully dissolved or finely suspended in the appropriate concentrated acid before adding the cold diazonium salt solution.[11]
-
The addition of the diazonium salt solution to the copper catalyst solution should be done portion-wise or via a cannula, maintaining the reaction temperature as recommended by the specific procedure (this step can sometimes be done at slightly elevated temperatures, but must be optimized).
Reaction Scheme: Key Transformations and Potential Pitfalls
Caption: Key reactions and common failure pathways for the title compound.
Section 4: Reference Protocol: Acylation with Acetyl Chloride
This protocol provides a robust method for the N-acetylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Pyridine, anhydrous (3.0 eq)
-
Acetyl chloride (1.2 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM and stir until all solids are dissolved.
-
Base Addition: Add anhydrous pyridine (3.0 eq) and cool the mixture to 0 °C using an ice bath.
-
Acylation: Slowly add acetyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[12]
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding deionized water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4.
-
Filter and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
References
- (R)-2-Amino-2-(4-fluorophenyl)acetic acid - MedchemExpress.com.
- US4185027A - Hydrolysis of methyl esters - Google P
- Reactions of Aniline - Chemistry Steps.
- methyl 2-amino-2-(4-fluorophenyl)
- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchG
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
- hydrolysis of esters - Chemguide.
- 15.9: Hydrolysis of Esters - Chemistry LibreTexts.
- 5-Acetyl-2-amino-4-(2-fluorophenyl)
- Reactions of Diazonium Salts: Sandmeyer and Rel
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F.
- Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson.
- Sandmeyer Reaction Mechanism - BYJU'S.
Sources
- 1. methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 95% | CAS: 42718-18-3 | AChemBlock [achemblock.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(4-amino-2-fluorophenyl)acetate
Welcome to the technical support guide for the synthesis and optimization of Methyl 2-(4-amino-2-fluorophenyl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this critical pharmaceutical intermediate.
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its efficient and high-purity synthesis is paramount. The most prevalent and industrially scalable synthetic route involves the reduction of its nitro precursor, Methyl 2-(2-fluoro-4-nitrophenyl)acetate. This guide will focus on optimizing this crucial reduction step.
General Synthetic Workflow
The primary strategy involves two key stages: the synthesis of the nitro-precursor followed by its reduction to the target amine.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Part 1: Starting Materials and Precursor Synthesis
Q1: What is the recommended starting material for synthesizing the precursor, Methyl 2-(2-fluoro-4-nitrophenyl)acetate?
A: The choice of starting material depends on the desired scale and available resources. Two common precursors are:
-
2-Fluoro-4-nitroaniline: This can be converted to the corresponding diazonium salt and subsequently reacted with methyl acrylate in a modified Meerwein arylation.[1] While effective, this method can sometimes result in lower yields and require careful control of the diazotization step.[1]
-
p-Nitrofluorobenzene: This can undergo nucleophilic aromatic substitution with the enolate of methyl acetoacetate, followed by further reaction steps.[2] This route can offer higher selectivity and yield.[2]
Q2: My precursor, Methyl 2-(2-fluoro-4-nitrophenyl)acetate, is impure. How will this affect the reduction step?
A: Impurities in the starting material are a primary cause of poor yield and difficult purification of the final product. Common impurities, such as isomers or unreacted starting materials, can react under reducing conditions to form byproducts with similar physical properties to your target compound, making separation challenging. It is highly recommended to purify the nitro-precursor to >98% purity by flash column chromatography or recrystallization before proceeding to the reduction step.
Part 2: Optimization of the Nitro Group Reduction
The reduction of the aromatic nitro group to an amine is the most critical step. The presence of both a fluorine atom and an ester group requires a careful selection of reagents to ensure high chemoselectivity.
Q3: What are the best methods for reducing the nitro group in Methyl 2-(2-fluoro-4-nitrophenyl)acetate?
A: Catalytic hydrogenation is the most common and "greenest" method.[3][4][5] However, chemical reductions using metals in acidic media are also effective alternatives.[6]
| Method | Reagents & Typical Conditions | Advantages | Disadvantages & Mitigation |
| Catalytic Hydrogenation | H₂ (1-50 atm), 5-10% Pd/C, Methanol or Ethyl Acetate, Room Temp - 50°C | High yield, clean reaction, easy product isolation (catalyst is filtered off), environmentally friendly. | Risk of Dehalogenation: The C-F bond can be reduced, especially with prolonged reaction times or aggressive catalysts. Use Raney Nickel as an alternative to Pd/C if dehalogenation is a significant issue.[4] Catalyst Poisoning: Sulfur-containing impurities can poison the catalyst. Ensure high purity of starting material. |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, or Zn/AcOH in Ethanol or Water, Reflux | Cost-effective, tolerant of some functional groups that might poison a catalyst.[6][7] | Harsh Conditions: Requires strongly acidic conditions which could potentially hydrolyze the methyl ester. Monitor reaction progress closely and maintain moderate temperatures. Stoichiometric Waste: Generates significant metal salt waste, making work-up and disposal more complex. |
Q4: I'm using catalytic hydrogenation with Pd/C and observing incomplete conversion. What should I do?
A: Incomplete conversion is a common issue. Here’s a systematic approach to troubleshoot:
-
Check the Catalyst Activity: The catalyst may be old or deactivated. Use a fresh batch of high-quality Pd/C.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 5 mol% up to 10 mol%.
-
Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure. This often significantly accelerates the reaction rate.
-
Solvent Choice: Ensure your starting material is fully dissolved in the solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). Poor solubility can limit the reaction rate.
-
Check for Catalyst Poisons: As mentioned, sulfur or other impurities can deactivate the catalyst. Consider pre-treating your starting material with activated carbon if you suspect impurities.
Q5: My main side product is the de-fluorinated compound. How can I prevent this?
A: Hydrodefluorination is a known side reaction in the hydrogenation of fluorinated aromatics. To minimize it:
-
Switch Catalyst: Raney Nickel is generally less prone to causing dehalogenation compared to Palladium on Carbon.[4][8]
-
Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to avoid over-reduction.
-
Lower Temperature and Pressure: Milder conditions (room temperature, lower H₂ pressure) can often provide the desired selectivity.
Part 3: Work-up and Purification
Q6: What is the standard work-up procedure after catalytic hydrogenation?
A: The work-up is generally straightforward:
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid catalyst. Safety Note: Palladium on carbon can be pyrophoric, especially after use. Do not allow the filter cake to dry completely in the air. Quench it with water immediately after filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.
Q7: My final product is an oil and difficult to purify by crystallization. What are my options?
A: Aromatic amines, especially esters, can often be oils or low-melting solids.
-
Column Chromatography: This is the most effective method for purifying oily products. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity.
-
Salt Formation: Consider converting the amine to its hydrochloride salt by treating a solution of the free base (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent. The resulting salt is often a stable, crystalline solid that can be easily purified by recrystallization and stored. The free base can be regenerated by treatment with a mild base.
Part 4: Product Stability and Storage
Q8: How stable is this compound? What are the ideal storage conditions?
A: Aromatic amines are susceptible to oxidation, which often results in discoloration (turning from colorless/pale yellow to brown or dark purple).
-
Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, amber-colored vial to protect it from air and light.
-
Temperature: For long-term storage, keeping the product at low temperatures (-20°C is ideal) will significantly slow down degradation.[9]
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common synthesis issues.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative example and may require optimization based on your specific laboratory conditions and equipment.
Materials:
-
Methyl 2-(2-fluoro-4-nitrophenyl)acetate (1.0 eq)
-
Palladium on Carbon (10% Pd, 5 mol%)
-
Methanol (ACS grade)
-
Hydrogen gas (high purity)
-
Celite®
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or similar)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add Methyl 2-(2-fluoro-4-nitrophenyl)acetate (e.g., 5.0 g, 23.4 mmol).
-
Solvent Addition: Add methanol (e.g., 100 mL) to dissolve the starting material completely.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (e.g., 1.25 g, ~5 mol%). Caution: Pd/C is flammable.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and begin vigorous stirring. The reaction is typically exothermic; monitor the temperature. Maintain the reaction at room temperature or gently warm to 30-40°C if the reaction is slow.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. Periodically (e.g., every hour), you may carefully depressurize, take a small aliquot of the reaction mixture (filtered through a syringe filter to remove catalyst), and analyze by TLC or HPLC.
-
Completion and Work-up: Once the reaction is complete (typically 2-6 hours), stop the stirring and hydrogen supply. Carefully vent the vessel and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol. Immediately quench the wet filter cake with water to prevent ignition.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10% to 40% Ethyl Acetate in Hexane) to yield this compound as a pale yellow oil or solid.
References
-
Yang, C., Teixeira, A. R., Shi, Y., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. Available at: [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. Available at: [Link]
-
Kaur, M., Kwon, D., Ganin, A. Y., et al. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Advances. Available at: [Link]
-
Gevorgyan, A., Tlili, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]
-
Wang, H., Wang, H., et al. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Journal of Materials Chemistry A. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
- Google Patents. (2014). Process for purifying aromatic amino acids. WO2015104464A1.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]
- Google Patents. (2022). A kind of method for preparing 2-(4-nitrophenyl) butyric acid. CN114085152A.
-
David Publishing. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]
-
Vlasov, V. M. (1994). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews. Available at: [Link]
-
Paris, C. G., & Kahan, F. M. (1984). Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. Journal of bacteriology. Available at: [Link]
-
Chen, J., et al. (2007). Reduction of 4-nitrophenol catalyzed by nitroreductase. Chinese Chemical Letters. Available at: [Link]
-
Lee, H., et al. (2009). Ruthenium catalyzed hydrogenation of methyl phenylacetate under low hydrogen pressure. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
D'Alpaos, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Omega. Available at: [Link]
-
Bhairi, V. R., & Selvaraj, M. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Polyolefins Journal. Available at: [Link]
-
Wang, Y., et al. (2024). Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. Catalysts. Available at: [Link]
-
Wang, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Available at: [Link]
-
Distinto, S., et al. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available at: [Link]
-
Chitre, N. M., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry. Available at: [Link]
- Google Patents. (2021). Synthesis of methyl 2-fluoroacrylate. WO2021191876A1.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. davidpublisher.com [davidpublisher.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. chemscene.com [chemscene.com]
preventing decomposition of Methyl 2-(4-amino-2-fluorophenyl)acetate during reactions
Welcome to the technical support center for Methyl 2-(4-amino-2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile reagent. Our goal is to empower you with the knowledge to prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered when working with this compound.
Q1: What are the primary functional groups in this compound that are susceptible to decomposition?
A1: The molecule has three main reactive sites: the aromatic amine, the methyl ester, and the benzylic position of the acetate group. The aromatic amine is prone to oxidation and unwanted side reactions with electrophiles. The methyl ester can undergo hydrolysis under acidic or basic conditions. The entire molecule can be sensitive to high temperatures.
Q2: How should I properly store this compound?
A2: To ensure its stability, store the compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation of the aromatic amine.
Q3: I'm observing a color change in my starting material. What does this indicate?
A3: A color change, often to a darker shade, typically suggests oxidation of the 4-amino group. This can be caused by exposure to air, light, or certain impurities. While minor color change may not significantly impact all reactions, it is an indicator of degradation and the material should be assessed for purity before use.
Q4: Can I use strong acids or bases in reactions involving this compound?
A4: Caution is advised. Strong acids can protonate the amino group, potentially deactivating it for desired reactions or promoting side reactions. Strong bases can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. The choice of acid or base should be carefully considered based on the specific reaction, and milder conditions are generally preferred.
Q5: Is the fluorine substituent a cause for concern regarding stability?
A5: The fluorine atom ortho to the amino group can influence the electronic properties of the aromatic ring. While it can enhance thermal stability and resistance to some reactions, it may also affect the nucleophilicity of the amine and the reactivity of the aromatic ring in certain transformations.[1][2][3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Issue 1: Low Yield or Incomplete Reaction
If you are experiencing low yields or your reaction is not going to completion, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Decomposition of Starting Material | - Verify Purity: Before starting, check the purity of your this compound using techniques like NMR or LC-MS. - Proper Handling: Ensure the compound was handled under an inert atmosphere, especially during weighing and transfer. |
| Catalyst Poisoning | - Amine-Catalyst Interaction: The aromatic amine can coordinate with and poison certain metal catalysts (e.g., Palladium, Rhodium).[4][5] - Solution: Consider using a catalyst known to be more tolerant to amines. Alternatively, protecting the amino group prior to the catalytic step might be necessary. |
| Incorrect Reaction Conditions | - Temperature: Aromatic amines can decompose at elevated temperatures.[6][7][8][9] Optimize the reaction temperature, starting with lower temperatures and gradually increasing if necessary. - pH: Extreme pH can lead to ester hydrolysis or amine protonation. Buffer the reaction mixture if possible, or use non-protic conditions. |
| Steric Hindrance | - The fluorine atom at the ortho position can create steric hindrance, slowing down reactions at the adjacent amino group. - Solution: You may need to use longer reaction times, a higher catalyst loading, or a more reactive reagent. |
Issue 2: Formation of Impurities and Side Products
The appearance of unexpected peaks in your analytical data often points to decomposition or side reactions.
| Potential Side Product | Formation Mechanism | Prevention Strategy |
| 4-Amino-2-fluorophenylacetic acid | Ester Hydrolysis: Occurs in the presence of acid or base and water. | - Use anhydrous solvents and reagents. - If aqueous workup is necessary, perform it at low temperatures and quickly. - Use non-protic conditions where possible. |
| Poly-acylated/alkylated products | Over-reaction at the Amine: The amino group reacts with more than one equivalent of the acylating or alkylating agent. | - Use a controlled stoichiometry of the electrophile. - Add the electrophile slowly to the reaction mixture at a low temperature. - Consider using a protecting group on the amine if mono-substitution is challenging.[10][11][12][13] |
| Oxidized Species (e.g., colored polymers) | Oxidation of the Aromatic Amine: Exposure to air (oxygen) or oxidizing agents. | - Run reactions under an inert atmosphere (nitrogen or argon). - Use degassed solvents. - Avoid strong oxidizing agents unless they are part of the desired transformation. |
| Decarboxylated Product | Decarboxylation: Can occur at high temperatures, especially in the presence of certain metals.[14][15][16][17] | - Maintain the lowest possible reaction temperature for the transformation. - Choose reaction conditions that do not promote decarboxylation. |
Experimental Protocols: Best Practices
To minimize decomposition, it is crucial to follow well-designed experimental protocols. Below are examples for common reaction types involving this compound.
Protocol 1: N-Acylation
This protocol details a general procedure for the acylation of the amino group, a common transformation.
Objective: To achieve clean and efficient N-acylation while preventing side reactions.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, acetic anhydride)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)
-
Non-nucleophilic base (e.g., Triethylamine, DIPEA)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware thoroughly. Set up the reaction under an inert atmosphere.
-
Dissolution: Dissolve this compound in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize side product formation.
-
Base Addition: Add the non-nucleophilic base to the solution.
-
Acylating Agent Addition: Add the acylating agent dropwise to the cooled solution over a period of 15-30 minutes. Slow addition is critical to prevent over-acylation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) at 0 °C. Extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Workflow for N-Acylation
Caption: Step-by-step workflow for the N-acylation of this compound.
Protocol 2: Amine Protection (Boc Group)
For multi-step syntheses, protecting the amino group can be highly advantageous.
Objective: To protect the amino group as a t-butyl carbamate (Boc) to prevent its reaction in subsequent steps.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Base (e.g., Triethylamine or DMAP - catalytic)
Procedure:
-
Setup: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Dissolution: Dissolve this compound in the anhydrous solvent.
-
Reagent Addition: Add triethylamine (or a catalytic amount of DMAP) followed by the portion-wise addition of (Boc)₂O at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
-
Purification: Dry the organic layer, filter, and concentrate. The resulting Boc-protected product can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.
Logical Relationship of Decomposition Pathways
Caption: Relationship between reaction conditions and potential decomposition products.
References
- Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.
- Phenylacetic acid. In Wikipedia.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
- Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2000). Organometallics.
- Some studies on optically active α-aminophenylacetic acid and its derivatives, including phenylethylenediamine. (1969). Journal of the Chemical Society C: Organic.
- Method for synthesizing phenylacetic acid by carbonylation of methylbenzene. (2013).
-
Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (1970). Journal of the Chemical Society B: Physical Organic.
-
Decarboxylation. Organic Chemistry Portal. [Link]
- Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017).
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- Thermal Stability of Amine Compounds and Dichloromethane. (2014). Chemical Engineering Transactions.
- Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023). Chemical Review and Letters.
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society.
- Ultrasensitive Impedimetric Electrochemical DNA Biosensor for Detection of Enterotoxigenic Escherichia coli (ETEC). (2023). ACS Omega.
- 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). Journal of Medicinal Chemistry.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). Environmental Science & Technology.
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
- Synthesis of 2-[(3,4,5-Triphenyl)
-
Protecting Groups. Organic Chemistry Portal. [Link]
- The role of fluorine in medicinal chemistry. (2010). Journal of Fluorine Chemistry.
- Thermal Degradation of Aromatic Amino Acids. (1977). Agricultural and Biological Chemistry.
- Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. (2014). The Journal of Organic Chemistry.
- Colorimetric Detection of Carcinogenic Aromatic Amine Using Layer-by-Layer Graphene Oxide/Cytochrome c Composite. (2018).
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
-
Phenylacetic acid production(PAA-precursor). aecenar. [Link]
- Catalyst Deactivation, Poisoning and Regeneration. (2020).
-
Protecting Groups in Organic Synthesis. University of Texas Southwestern Medical Center. [Link]
- Fluorinated substituent effects on an aromatic π system. Bond-line... (2022).
-
The decarboxylation of phenylacetic acid via addition of acid. (2017). Chemistry Stack Exchange. [Link]
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Deriv
- 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. (2025).
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- 9. tandfonline.com [tandfonline.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 15. Decarboxylation [organic-chemistry.org]
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Technical Support Center: Solubility Optimization for Methyl 2-(4-amino-2-fluorophenyl)acetate Derivatives
Topic: dealing with poor solubility of Methyl 2-(4-amino-2-fluorophenyl)acetate derivatives Content type: Technical Support Center Guide
Status: Active Support Tier: Level 3 (Senior Scientist / Process Chemistry) Ticket ID: SOL-F-ANILINE-001[1]
Executive Summary: The "Brick Dust" Challenge
This compound and its derivatives represent a classic medicinal chemistry challenge: "Brick Dust" intermediates. [1]
These compounds possess a deceptive structure. The ester moiety imparts lipophilicity (high LogP), while the aniline and fluorinated phenyl ring facilitate strong
This guide addresses the three critical bottlenecks researchers face with this scaffold:
-
Process Chemistry: Product crashing out during reaction or workup.
-
Purification: Inability to dissolve crude material for chromatography.
-
Biological Assays: Precipitation in aqueous media leading to false negatives.
Troubleshooting Guide (Q&A)
Issue 1: "My compound crashes out during the reaction workup, causing emulsions."
Diagnosis: The 4-amino-2-fluorophenyl core is prone to "oiling out" or forming amorphous precipitates when transitioning from a reaction solvent (like DMF or THF) to an extraction solvent (like EtOAc or DCM). The fluorine atom increases the lipophilicity, making the compound reluctant to stay in the organic phase if that phase is too non-polar.
Solution: The "Polar Spike" Extraction Method Standard extraction protocols (EtOAc/Water) often fail.[1] You must increase the polarity of the organic phase without making it miscible with water.
-
Step 1: Do not use pure Ethyl Acetate. Use a mixture of 9:1 Ethyl Acetate/Methanol or 9:1 DCM/Methanol as your extraction solvent. The methanol disrupts the intermolecular hydrogen bonding of the aniline.
-
Step 2: If an emulsion forms, do not add brine immediately. Add a small amount of 2-Propanol (IPA) . IPA acts as a demulsifier by lowering the surface tension difference between the layers.
-
Step 3: Maintain the pH of the aqueous layer > 8.0. The aniline nitrogen (pKa ~3.5–4.0 due to the electron-withdrawing fluorine) must remain unprotonated to stay in the organic layer.[1]
Issue 2: "I cannot dissolve the solid for Flash Chromatography (FCC)."
Diagnosis: The crystal lattice energy is too high for standard loading solvents (DCM/Hexane). Dissolving in pure Methanol or DMSO often ruins the separation resolution (band broadening).
Solution: Solid Loading or "DCM-Plus"
-
Option A (Recommended): Dry Loading. Dissolve the crude material in a large volume of Acetone or THF (where it is soluble), add Celite or Silica (1:2 ratio), and rotary evaporate to dryness. Load the resulting powder into a solid loader cartridge.
-
Option B: The "DCM-Plus" Solvent. If you must liquid load, use DCM containing 1-2% Triethylamine (TEA) .[1] The TEA ensures the amine remains free-based and disrupts intermolecular H-bonds, significantly boosting solubility in DCM.[1]
Issue 3: "The compound precipitates in cell culture media (RPMI/DMEM)."
Diagnosis: This is a "solubility cliff." You are diluting a DMSO stock (high solubility) into an aqueous buffer (near-zero solubility).[1] The fluorine substitution lowers the pKa of the aniline, meaning it remains uncharged (hydrophobic) at physiological pH (7.4).
Solution: Cosolvent + pH Adjustment
-
Protocol: Do not rely solely on DMSO.
-
Prepare stock in 100% DMSO .
-
Dilute stock 1:10 into PEG400 (Polyethylene Glycol 400).
-
Dilute this mix into the media.
-
Why? PEG400 acts as an intermediate polarity bridge, preventing the "shock" precipitation that occurs when DMSO hits water.
-
-
Salt Switch: If the derivative allows, convert the free base to a Mesylate (Methanesulfonate) or Besylate salt. These organic salts often have better aqueous solubility and lower lattice energy than Hydrochloride salts for aryl amines.
Technical Deep Dive: Solubilization Protocols
Protocol A: The "Golden" Solvent System Screen
Use this when designing a recrystallization or reaction solvent system.
Objective: Identify a solvent mixture that breaks the crystal lattice.
Materials: 10 mg of derivative per vial.
| Solvent Class | Specific Solvent | Observation Target |
| Protic Polar | Methanol, Ethanol, IPA | Check for H-bond disruption.[1] |
| Aprotic Polar | DMSO, DMF, DMAc, NMP | High Solubility Control. |
| Chlorinated | DCM, Chloroform | Check for lipophilic interaction. |
| Ethers | THF, 2-MeTHF, MTBE | Check for coordination solubility. |
| Hydrocarbons | Toluene, Heptane | Anti-solvent Control. |
Procedure:
-
Add 50 µL of solvent to 10 mg of solid. Vortex for 30 seconds.
-
If undissolved, heat to 50°C.
-
Critical Step: If soluble in hot alcohol (e.g., Ethanol) but insoluble cold, this is your Recrystallization Solvent .
-
Critical Step: If soluble in THF but insoluble in Heptane, use THF/Heptane for precipitation purification.[1]
Protocol B: Salt Screening for Bioavailability
The fluorine atom on the phenyl ring withdraws electrons, lowering the aniline pKa to ~3.5–4.0. Weak acids (Acetic acid, Citric acid) will NOT form stable salts.
Required Acids (Strong Electrophiles):
-
Hydrochloric Acid (HCl): Standard, but may form hygroscopic salts.
-
Methanesulfonic Acid (MsOH): Excellent for lipophilic bases; forms stable, non-hygroscopic salts.[1]
-
p-Toluenesulfonic Acid (TsOH): Good for crystallizing "oils".[1]
Workflow:
-
Dissolve 50 mg of free base in 0.5 mL THF.
-
Add 1.05 equivalents of acid (dissolved in THF or MeOH).
-
Cool to 0°C. If no precipitate, add MTBE dropwise (Anti-solvent).
-
Filter and dry. Measure melting point (sharp MP = good salt).
Visualizations
Diagram 1: Solubility Troubleshooting Logic Flow
A decision tree for selecting the correct solubilization strategy based on the experimental stage.
Figure 1: Decision matrix for troubleshooting solubility issues across the drug development pipeline.
Diagram 2: Reaction Solvent Selection Matrix
Choosing the right solvent based on the reaction type for fluorinated aniline derivatives.
Figure 2: Solvent selection guide to prevent reaction stalling due to precipitation.
References
-
MedChemExpress. (R)-2-Amino-2-(4-fluorophenyl)acetic acid Product Information. Retrieved from [2]
-
Gross, K. C., & Seybold, P. G. (2000).[3] Substituent effects on the physical properties and pKa of aniline.[3][4] International Journal of Quantum Chemistry.[3] Retrieved from
-
Sparrow Chemical. Fluoroaniline Series: Properties and Applications. Retrieved from
-
Bayer AG. (1997). Process for preparing substituted phenylacetic acid derivatives.[5] US Patent 5,698,735. Retrieved from
-
Chemistry LibreTexts. (2022). Acid-base properties of nitrogen-containing functional groups.[1][6] Retrieved from
Sources
Technical Support Center: Minimizing Dimer Formation in Amide Couplings with Methyl 2-(4-amino-2-fluorophenyl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and preventative protocols for a common and often frustrating challenge in amide bond synthesis: dimer formation, specifically when coupling carboxylic acids with the electron-deficient amine, Methyl 2-(4-amino-2-fluorophenyl)acetate. Our goal is to move beyond simple step-by-step instructions and provide a foundational understanding of the reaction dynamics, enabling you to make informed decisions to optimize your reaction outcomes.
Understanding the Problem: The Root Cause of Dimer Formation
The primary challenge when using this compound as a coupling partner is its reduced nucleophilicity. The presence of an electron-withdrawing fluorine atom ortho to the amine group significantly lowers the amine's reactivity. When the desired coupling reaction between this amine and the activated carboxylic acid is slow, side reactions have a greater opportunity to occur.
The most common "dimer" observed is not a dimer of the amine itself, but rather a byproduct derived from the carboxylic acid coupling partner. This typically occurs through two main pathways:
-
Symmetric Anhydride Formation: The activated carboxylic acid intermediate can react with a second molecule of the starting carboxylic acid. This forms a symmetric anhydride which then reacts with the amine. While this pathway can still lead to the desired product, it consumes an extra equivalent of your valuable carboxylic acid and can alter reaction kinetics.
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N--acylurea byproduct.[1][2][3] This rearrangement is a dead-end pathway that consumes the activated acid, effectively reducing your yield.
Both of these side reactions are favored when the nucleophilic attack by the intended amine is slow, which is precisely the case with an electron-deficient aniline like this compound.
Caption: Desired reaction pathway vs. side reaction pathway.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My LC-MS shows a major byproduct with a mass corresponding to a dimer of my carboxylic acid. What are my immediate troubleshooting steps?
A: This is a classic sign that the activation of your carboxylic acid is outpacing its consumption by the amine. The activated intermediate has enough time to react with another molecule of the acid, forming a symmetric anhydride.
-
Initial Checks:
-
Stoichiometry: Confirm that you are using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the carboxylic acid. Using excess acid will strongly favor anhydride formation.
-
Reagent Quality: Ensure your coupling reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate, complicating the reaction profile.
-
Order of Addition: If using a carbodiimide like EDC, try pre-activating the carboxylic acid for a short period (5-10 minutes) before adding the amine. However, for sluggish amines, it's often better to add the coupling reagent to a mixture of the acid and amine. This keeps the concentration of the activated intermediate low at all times.
-
Q2: How does my choice of coupling reagent impact dimer formation, especially with an electron-deficient aniline?
A: Your choice of coupling reagent is one of the most critical factors. For challenging substrates like this compound, standard carbodiimides may not be the optimal choice.[4][5]
| Coupling Reagent Class | Examples | Suitability for Deactivated Anilines | Dimer Risk | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Moderate | High | Prone to forming symmetric anhydrides and N-acylurea byproducts.[1][2] Reaction speed is often slow. Use is possible but requires careful optimization and additives. |
| Uronium/Aminium Salts | HATU , HBTU, TBTU | Excellent | Low | Generally provide faster reaction rates and higher yields with difficult couplings.[5][6] HATU is often superior due to the nature of its HOAt-derived active ester.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good | Low-Moderate | Highly efficient activators, similar in performance to uronium salts. They are a strong alternative to HATU. |
| Phosphonic Anhydrides | T3P | Very Good | Low | A powerful reagent known for clean reactions and low epimerization, particularly effective for coupling non-nucleophilic anilines.[8] |
Recommendation: For this specific application, HATU is the recommended starting point due to its high efficiency and rapid reaction kinetics, which inherently suppress side reactions.[5][6]
Q3: Can the reaction solvent and base selection influence the formation of side products?
A: Absolutely. The reaction environment plays a crucial role.
-
Solvent: A polar, aprotic solvent like DMF or NMP is standard and generally works well. If you are using EDC and observing high levels of N-acylurea formation, switching to a less polar solvent like Dichloromethane (DCM) can sometimes mitigate this specific side reaction.[9]
-
Base: The choice and stoichiometry of the base are critical.
-
Use a Non-Nucleophilic Base: A sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is strongly recommended over less hindered bases like triethylamine (TEA).[10][11][12][13] TEA is more nucleophilic and can cause side reactions by attacking the activated intermediate or the coupling reagent itself.[11][14]
-
Stoichiometry: Use the minimum amount of base required. Typically, 2.0-3.0 equivalents are sufficient to neutralize the acid and any salts present. Excess base can sometimes accelerate side reactions.
-
Q4: My reaction is sluggish, and I see more dimer over time. Should I increase the temperature?
A: Proceed with caution. While gentle heating (e.g., to 40-50 °C) can sometimes accelerate a slow coupling, it can also accelerate the rate of side reactions and potentially cause degradation of sensitive substrates or reagents.
Recommended approach:
-
First, optimize all other parameters at room temperature: coupling reagent, base, solvent, and stoichiometry.
-
If the reaction is still slow, consider a modest increase in temperature as a final optimization step.
-
Monitor the reaction closely by LC-MS to ensure the desired product is forming at a faster rate than the dimer byproduct.
Optimized Protocols for Minimizing Dimerization
Here are two detailed protocols designed to minimize dimer formation when coupling with this compound.
Protocol A: The HATU/DIPEA Method (Recommended First Choice)
This protocol leverages the high reactivity of HATU to favor the desired amide formation over side reactions.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the solids in anhydrous DMF (aim for a concentration of ~0.1-0.2 M).
-
Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Monitor progress by LC-MS every 30-60 minutes. The reaction is often complete within 1-4 hours.
-
Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.
Protocol B: The Slow-Addition Carbodiimide (EDC/HOAt) Method
This protocol is a cost-effective alternative but requires more careful control to minimize side reactions. The key is the slow addition of the coupling reagent to maintain a low concentration of the reactive intermediate.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.2 eq)
-
EDC·HCl (1.2 eq)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DCM or DMF
Procedure:
-
To a main reaction flask under an inert atmosphere, add the Carboxylic Acid (1.0 eq), this compound (1.2 eq), HOAt (1.2 eq), and DIPEA (3.0 eq).
-
Dissolve the components in anhydrous DCM or DMF.
-
In a separate flask, dissolve EDC·HCl (1.2 eq) in a small amount of anhydrous DCM/DMF.
-
Using a syringe pump, add the EDC solution to the main reaction flask over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature until completion is confirmed by LC-MS.
-
Proceed with standard aqueous workup and purification.
Caption: Decision workflow for selecting an optimized protocol.
Frequently Asked Questions (FAQs)
FAQ 1: What is the role of additives like HOBt or HOAt, and why is HOAt often preferred? Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial, especially in carbodiimide-mediated couplings.[15] They act as "trapping agents." The highly reactive O-acylisourea intermediate rapidly reacts with HOBt or HOAt to form a more stable, yet still reactive, active ester.[1][16] This active ester is less prone to rearranging to the undesired N-acylurea and provides a cleaner reaction.[1] HOAt is often superior to HOBt for coupling with deactivated amines because its corresponding active ester is more reactive, leading to faster and more efficient amide bond formation.[7]
FAQ 2: My amine starting material is poorly soluble. What can I do? Poor solubility can be a significant hurdle. First, ensure you are using a high-purity solvent like DMF or NMP. If solubility is still an issue, you can try gentle warming (as discussed in Q4) or using a co-solvent system. In some cases, switching to a different salt form of a coupling partner (if applicable) can alter solubility profiles.
FAQ 3: How can I definitively confirm the structure of the suspected dimer? While LC-MS provides the molecular weight, High-Resolution Mass Spectrometry (HRMS) will give you an exact mass and predicted formula for confirmation. For absolute structural proof, you would need to isolate the byproduct (e.g., via preparative HPLC) and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR will provide definitive evidence for a symmetric anhydride or other dimeric structures.
FAQ 4: Are there alternative coupling strategies for very difficult, electron-poor anilines? Yes. If even optimized uronium salt methods fail, you may need to consider more reactive electrophiles. One common strategy is to convert the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is highly reactive and will often couple with deactivated anilines, though this method is less functional-group tolerant. Another advanced method involves the in-situ formation of acyl fluorides, which has shown efficiency for coupling sterically hindered and electron-deficient amines.[17]
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amide bond formation: Beyond the myth of coupling reagents. (2009). ResearchGate. [Link]
-
Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). ResearchGate. [Link]
-
Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. (2015). NIH. [Link]
-
amide coupling help. (2022). Reddit. [Link]
-
HATU in Modern Peptide Synthesis: Mechanism, Selectivity, and Next-Generation Applications. (2024). Online Inhibitor. [Link]
-
mechanism of amide formation with DCC. (2013). YouTube. [Link]
-
HOBt Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. [Link]
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023). Chemical Science (RSC Publishing). [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
What Is The Difference between Triethylamine And DIPEA?. (2024). Xinggao Chemical. [Link]
-
Choosing the Right Base: Why DIPEA Outperforms Other Amines in Sensitive Reactions. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2014). NIH. [Link]
-
EDC-HOBt Amide coupling workup help. (2022). Reddit. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][18]-Fused Indole Heterocycles. (2014). ACS Publications. [Link]
-
Does using DIPEA in a peptide coupling reaction that different from TEA?. (2021). Reddit. [Link]
-
Formation of an N-acylurea from the O-acylisourea formed upon reaction.... ResearchGate. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (2015). NIH. [Link]
-
Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. (2014). ResearchGate. [Link]
- Catalytic bromination of 2-fluoroaniline.
-
Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. LookChem. [Link]
Sources
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- 6. americapeptides.com [americapeptides.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
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- 10. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 11. nbinno.com [nbinno.com]
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- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 18. hepatochem.com [hepatochem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Methyl 2-(4-amino-2-fluorophenyl)acetate
Here is the technical support center for catalyst poisoning issues with Methyl 2-(4-amino-2-fluorophenyl)acetate.
Introduction
This compound is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. Its unique structure, featuring both an aromatic amine and a fluoro-substituent, presents specific challenges during catalytic transformations, particularly those involving transition metals like palladium and platinum. Researchers frequently encounter issues such as low reaction yields, slow conversion rates, and complete reaction failure, which are often rooted in catalyst deactivation.[1]
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the mechanisms of catalyst poisoning specific to this substrate and offers a series of structured troubleshooting guides, protocols, and frequently asked questions (FAQs) to diagnose, mitigate, and prevent these common issues.
Section 1: The Core Problem: Understanding Substrate-Induced Catalyst Poisoning
Before troubleshooting, it is critical to understand the underlying chemical interactions that lead to catalyst deactivation. With this compound, the molecule itself is a primary suspect.
The Primary Culprit: The Aromatic Amino Group
The most significant contributor to catalyst poisoning is the 4-amino group (-NH2). Nitrogen-containing compounds, especially aromatic amines, are well-documented poisons for many transition metal catalysts, including palladium and platinum.[2][3][4]
Mechanism of Poisoning: The poisoning occurs via strong coordination (chemisorption) of the nitrogen atom's lone pair of electrons to the vacant d-orbitals of the metal active sites on the catalyst surface.[3][5] This interaction is often irreversible under typical reaction conditions and leads to two primary problems:
-
Active Site Blocking: The substrate molecule physically occupies the catalytic site, preventing the desired reactants from accessing it.[6]
-
Electronic Modification: The strong coordination alters the electronic properties of the catalyst surface, reducing its overall catalytic efficacy.
Caption: Mechanism of catalyst poisoning by the amino group.
The Secondary Influence: The Ortho-Fluoro Substituent
The fluorine atom at the 2-position introduces a significant electronic effect. Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond (inductive effect).[7] This effect can decrease the basicity of the 4-amino group. While one might assume this reduces its poisoning capability, the nitrogen lone pair remains sufficiently available to form a strong, deactivating bond with the metal center. Furthermore, the fluorine can influence the adsorption geometry of the molecule on the catalyst surface.
Section 2: Frequently Asked Questions (FAQs)
Q1: My hydrogenation/cross-coupling reaction with this compound is extremely slow or has completely stalled. What is the most likely cause?
A: The most probable cause is catalyst poisoning by the substrate's 4-amino group. This is a classic issue with aromatic amines in reactions using palladium, platinum, or rhodium catalysts.[1][8] The nitrogen lone pair binds tenaciously to the catalyst's active sites, effectively shutting down the catalytic cycle.
Q2: I'm observing a black precipitate forming in my palladium-catalyzed reaction. What is this and is it related to my low yield?
A: The black precipitate is almost certainly "palladium black," which consists of agglomerated palladium nanoparticles.[9] Its formation is a strong indicator of catalyst deactivation. Sintering and agglomeration can be caused by various factors, including localized high temperatures or the stripping of stabilizing ligands, which can be exacerbated by interactions with the substrate.[10] This reduces the active surface area of the catalyst, leading directly to a loss of activity and low yields.
Q3: How can I determine if the poisoning is from my substrate versus an external contaminant in my reagents or solvents?
A: This requires a systematic approach.
-
Reagent Purity Check: First, assume the issue could be external. Common catalyst poisons include sulfur, halides, and other nitrogen-containing compounds.[11][12][13] Ensure you are using high-purity (e.g., HPLC or anhydrous grade) solvents and that your other reagents are free from contaminants.
-
Control Experiment: Run a control reaction with a similar substrate that lacks the amino group (e.g., Methyl 2-(2-fluorophenyl)acetate), using the same batch of catalyst, solvents, and other reagents. If this reaction proceeds cleanly, it strongly implicates the amino group of your target substrate as the poison.
-
Advanced Analysis: For industrial settings, analytical techniques like ICP-MS can be used to screen starting materials for trace amounts of elemental poisons like sulfur or lead.[14]
Q4: Are some catalysts more resistant to poisoning by this compound than others?
A: Yes, catalyst choice is critical.
-
High Susceptibility: Palladium-based catalysts (e.g., Pd/C, Pd(OAc)2) are notoriously susceptible to poisoning by nitrogen compounds.[2][8]
-
Moderate Susceptibility: Platinum catalysts (e.g., PtO2, Pt/C) can also be poisoned but are sometimes less susceptible than palladium.[2]
-
Higher Resistance: Ruthenium-based catalysts (e.g., Ru/C) have been shown to be more resistant to poisoning in certain hydrogenation reactions involving aromatic amines.[15] However, their reactivity profile may differ, so screening is necessary.
Q5: To overcome the slow reaction, can I simply increase the catalyst loading?
A: While adding more catalyst can sometimes compensate for partial deactivation and push a reaction to completion, it is not an ideal solution. This approach is expensive, inefficient, and can lead to higher levels of residual metal in your final product, which is a major concern in pharmaceutical synthesis. It does not address the root cause of the deactivation. A better strategy is to mitigate the poisoning effect through protocol optimization.
Section 3: Troubleshooting Guides and Experimental Protocols
This section provides actionable workflows and step-by-step protocols to diagnose and solve catalyst poisoning issues.
Guide 1: Diagnosing the Cause of Reaction Failure
When a reaction fails, a logical, step-wise diagnosis is essential to avoid wasted time and resources.
Caption: Workflow for diagnosing the root cause of reaction failure.
Table 1: Symptom-Cause Correlation
| Observation | Most Likely Cause(s) | Diagnostic Step |
| Reaction starts but stops after ~10-20% conversion. | Substrate-induced poisoning; insufficient catalyst loading. | Analyze a sample by LC-MS/GC-MS to confirm stalling. |
| No reaction from the start. | Severe poisoning (impurity or substrate); incorrect conditions. | Run control experiment (Guide 1). |
| Formation of black precipitate (Pd catalysts). | Catalyst agglomeration/deactivation. | Visually confirm. Consider TEM for post-reaction catalyst analysis. |
| Reaction mixture turns dark/forms side products. | Ligand degradation; side reactions due to high temperature. | Analyze reaction mixture for byproducts; review reaction temperature.[9] |
Guide 2: Mitigating Substrate-Induced Poisoning
If substrate poisoning is confirmed, the following protocols can significantly improve reaction outcomes.
The goal is to find a catalyst that is either more resistant to poisoning or has such high activity that it can function effectively before complete deactivation.
Step-by-Step Methodology:
-
Set up 3-4 parallel small-scale reactions (e.g., 50 mg of substrate).
-
Use identical conditions (solvent, temperature, pressure, substrate concentration).
-
In each reaction, use a different catalyst at the same molar percentage (e.g., 1 mol %).
-
Monitor each reaction at set time points (e.g., 1h, 4h, 12h) by TLC or LC-MS.
-
Compare conversion rates to identify the most effective catalyst.
Table 2: Recommended Catalysts for Screening
| Catalyst | Type | Rationale & Comments |
| 10% Pd/C | Palladium | Standard baseline; likely to show poisoning. |
| PtO₂ (Adam's catalyst) | Platinum | Often more robust than Pd in hydrogenations. |
| 5% Ru/C | Ruthenium | Known for higher resistance to amine poisoning in hydrogenations.[15] |
| Pd(OAc)₂ + Ligand | Palladium (Homogeneous) | For cross-coupling; ligand choice (e.g., SPhos, XPhos) is crucial to protect the Pd center. |
This strategy temporarily neutralizes the poisoning effect of the amino group by protonating it. The resulting ammonium salt has no available lone pair to coordinate with the catalyst. This is highly effective for hydrogenations.
Step-by-Step Methodology:
-
Dissolve this compound in the reaction solvent (e.g., Methanol, Ethanol).
-
Add 1.0 to 1.1 equivalents of a non-coordinating acid (e.g., Methanesulfonic acid, HBF₄). Do not use acids with coordinating anions like HCl , as the chloride can act as a catalyst poison itself.
-
Stir for 10-15 minutes at room temperature to ensure complete salt formation.
-
Add the catalyst (e.g., PtO₂) and proceed with the reaction under the desired hydrogen pressure and temperature.
-
Upon reaction completion, the free amine can be recovered by a standard aqueous basic workup (e.g., with NaHCO₃).
Section 4: Advanced Analytical Characterization of Poisoned Catalysts
For process development and deep mechanistic understanding, analyzing the spent catalyst can provide definitive evidence of the poisoning mechanism.
Table 3: Advanced Analytical Techniques
| Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of the metal on the catalyst surface and can detect adsorbed nitrogen or other poisons.[9] |
| Inductively Coupled Plasma (ICP-OES/MS) | Quantifies the elemental composition of the catalyst, useful for detecting poisoning by inorganic impurities like sulfur, phosphorus, or lead.[14] |
| Transmission Electron Microscopy (TEM) | Visualizes the catalyst nanoparticles, allowing for the direct observation of sintering and agglomeration (e.g., formation of palladium black).[10] |
Conclusion
Catalyst poisoning in reactions involving this compound is a frequent but manageable challenge. The root cause is typically the strong coordination of the substrate's amino group to the metal active sites. A systematic approach involving careful diagnosis, selection of more robust catalysts like ruthenium for hydrogenations, and strategic protocol modifications such as in-situ amine protection can successfully overcome these issues. By understanding the fundamental chemistry of the deactivation process, researchers can design more efficient, reliable, and scalable synthetic routes for this valuable chemical intermediate.
References
- Acta Scientific Pharmaceutical Sciences. (2024). Zeolite-Supported Metal Catalysts in Active Pharmaceutical Ingredient (API) Synthesis.
- Butte, W. A., Jr., Murtaugh, W. J., & Angstadt, H. P. (1980). Hydrogenation of aromatic amines. U.S. Patent No. 4,181,680.
- ChemEurope. (n.d.). Catalyst poisoning.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 222(1-2), 47-60.
- Intertek. (n.d.). Catalyst Poisoning Testing.
- Chemistry For Everyone. (2023, September 21). Why Does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace.
- StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum.
- U.S. Department of Energy. (2022). Unlocking the Mystery of Catalyst Poisoning.
- G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons.
- Doye, S. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(32), 9238-9241.
- BenchChem. (2025). Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 86, 335-341.
- Maxted, E. B. (1949). The Catalytic Toxicity of Nitrogen C'ompunds Part I. Toxicity of Ammonia and of Amines. Journal of the Chemical Society, 1985-1987.
- Miller, B. J., et al. (1981). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
- Zhang, Y., et al. (2020). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 24(10), 2092-2098.
- Caeiro, G., et al. (2006). Nitrogen poisoning effect on the catalytic cracking of gasoil.
- University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- Zhang, L., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8443.
- Lee, M. A., & Van Heyst, J. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Molecules, 26(24), 7539.
- BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- Catalysts. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
Sources
- 1. US4181680A - Hydrogenation of aromatic amines - Google Patents [patents.google.com]
- 2. Catalyst_poisoning [chemeurope.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 764. The catalytic toxicity of nitrogen compounds. Part I. Toxicity of ammonia and of amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. actascientific.com [actascientific.com]
- 12. GAS Dortmund [gas-dortmund.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalyst Poisoning Testing [intertek.com]
- 15. scs.illinois.edu [scs.illinois.edu]
work-up procedures for reactions containing Methyl 2-(4-amino-2-fluorophenyl)acetate
Technical Support Center: Handling Methyl 2-(4-amino-2-fluorophenyl)acetate
Product ID: [Generic-Intermediate]
Chemical Name: this compound
CAS Registry Number: (Analogous Ref: 7292-73-1 for acid form; Esters vary by synthesis)
Molecular Formula:
Executive Summary
This guide addresses the specific work-up and isolation challenges associated with This compound . This intermediate contains three distinct functional groups with conflicting stability profiles:
-
Aniline (
): Susceptible to oxidation and salt formation.[1][2] -
Methyl Ester (
): Labile to hydrolysis under strong basic/acidic conditions.[1][2] -
Aryl Fluorine: Increases lipophilicity but alters the pKa of the amine, affecting extraction efficiency.[1][3]
Critical Warning: The electron-withdrawing effect of the fluorine atom at the 2-position (ortho to the acetate, meta to the amine) significantly lowers the basicity of the aniline nitrogen compared to non-fluorinated analogs.[1][3] This alters standard "acid/base" extraction protocols.[1]
Module 1: Extraction & Phase Separation
User Issue: "I am losing my product to the aqueous layer during work-up."
Root Cause Analysis: The fluorine atom exerts an inductive electron-withdrawing effect ($ -I $), lowering the pKa of the aniline nitrogen to approximately 3.0–3.5 .[1][3]
-
Standard Protocol Failure: If you use a strong acid wash (e.g., 1M HCl) to remove impurities, you will protonate the amine (
), rendering the molecule highly water-soluble.[1][3] -
Hydrolysis Risk: If you try to recover it with strong base (NaOH), you risk saponifying the methyl ester to the carboxylic acid.[1]
Corrective Protocol: The "Buffered" Work-Up Do not use strong acids or strong bases.[1][3] Maintain a pH "Goldilocks Zone" of 7.5 – 8.5 .[1][3]
| Step | Action | Technical Rationale |
| 1. Quench | Pour reaction mixture into Saturated | Neutralizes mild basicity without triggering ester hydrolysis. |
| 2.[1] pH Adjustment | If reaction was acidic: Neutralize with Sat. | Ensures the amine is in the free-base form (neutral) and partitions into the organic phase.[1][3] |
| 3. Solvent Choice | Extract with Ethyl Acetate (EtOAc) or MTBE .[1][2] | Avoid DCM if possible; fluorinated anilines form stubborn emulsions with chlorinated solvents. |
| 4.[1] Wash | Wash organic layer with Brine (Sat. NaCl) .[1] | Increases ionic strength of aqueous layer to force organic organics out ("salting out").[1] |
Decision Logic for Phase Separation:
Figure 1: pH adjustment logic to maximize yield while preserving the methyl ester.
Module 2: Troubleshooting Emulsions
User Issue: "A thick rag layer (emulsion) formed between the organic and aqueous phases."
Root Cause Analysis: Fluorinated anilines act as weak surfactants.[1][2] When combined with fine particulates (e.g., precipitated salts or palladium black from hydrogenation), they stabilize the interface between water and organic solvents.[1][3]
Troubleshooting Steps:
-
The "Wait and Salt" Method:
-
Filtration (The Physical Break):
-
Solvent Swapping:
Module 3: Purification & Stability
User Issue: "The product turns brown upon storage or concentration."
Root Cause Analysis: Free anilines are electron-rich and prone to radical oxidation by atmospheric oxygen, forming colored impurities (iminoquinones).[1][2][3] While the fluorine atom provides some stabilization, the risk remains.[1][3]
Stability Protocol:
-
Acid Scavenging: Do not store the free base in solution for long periods.[1][3] If storage is necessary, convert it to the HCl salt .[3]
-
Chromatography:
Impurity Profile Table:
| Impurity Type | Origin | Removal Strategy |
| Hydrolyzed Acid | High pH workup (Saponification) | Cannot be reversed.[1][2][3] Prevent by keeping pH < 9.[1] Remove via weak base extraction (remains in aq).[1] |
| Starting Nitro | Incomplete Hydrogenation | Column chromatography (Nitro is much less polar than Amine).[1] |
| Pd Black | Catalyst Residue | Filter hot through Celite before aqueous workup.[1] |
| Oxidation (Brown) | Air exposure | Recrystallization of the HCl salt from Ethanol/Ether.[1] |
Module 4: Synthesis Context (Reference Data)
Pathway Visualization: Understanding the precursor helps anticipate impurities.[1][2][3] The most common route is the reduction of the corresponding nitro-phenylacetate.[1][3]
Figure 2: Synthesis pathway and potential thermal instability (lactamization).[1][3]
Note on Lactamization: Although less likely with a 4-amino group (para position), be aware that if the structure were 2-amino (ortho), the amine would attack the ester to form a lactam (oxindole).[1][3] With the 4-amino group, intermolecular polymerization is possible at very high temperatures, but unlikely during standard workup.[3]
References
-
PubChem. (2025).[1][2][4] Methyl 2-(4-aminophenyl)acetate | C9H11NO2.[1][2][3][4] National Library of Medicine.[1] [Link][1]
-
Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Vertex Pharmaceuticals. (2013).[1] Patent WO2013134298A1: Synthesis of fluoro-aniline derivatives.[1][3] WIPO.[1][2][4] [Link][1][5]
Sources
- 1. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 2. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
Technical Support Center: Regioselective Reactions on Methyl 2-(4-amino-2-fluorophenyl)acetate
Welcome to the technical support center for navigating the complexities of regioselective reactions involving Methyl 2-(4-amino-2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to perform specific chemical modifications on this versatile building block. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Understanding the Substrate: A Game of Directing Groups
This compound presents a fascinating challenge in regioselectivity due to the interplay of its three key functional groups on the aromatic ring: the strongly activating and ortho-, para-directing amino group (-NH₂), the deactivating but ortho-, para-directing fluoro group (-F), and the weakly deactivating ester-containing side chain (-CH₂CO₂Me).[1][2][3] The outcome of any electrophilic aromatic substitution (EAS) is a delicate balance between the electronic and steric effects of these substituents.
The amino group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it.[1][2] In this molecule, the para position is already occupied by the amino group itself. The positions ortho to the amino group are C3 and C5.
The fluorine atom, while electronegative and thus deactivating the ring towards EAS compared to benzene, also directs incoming electrophiles to its ortho and para positions due to resonance effects.[2][4] The positions ortho to the fluorine are C1 and C3, and the para position is C5.
Therefore, the positions most activated for electrophilic attack are C3 and C5, as they are ortho or para to both the amino and fluoro groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific questions and potential issues you might encounter during your experiments.
FAQ 1: Electrophilic Aromatic Substitution
Question: I want to introduce a bromine atom onto the aromatic ring. Which position will it add to, and what conditions should I use to ensure high regioselectivity?
Answer:
Based on the directing effects of the amino and fluoro groups, electrophilic bromination is expected to occur at either the C3 or C5 position. The powerful activating effect of the amino group makes the ring highly reactive, so mild brominating agents are recommended to avoid over-bromination or side reactions.
dot
Caption: Predicted outcome of electrophilic bromination.
Troubleshooting Guide: Electrophilic Bromination
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Monobrominated Product | - Reaction conditions are too harsh, leading to decomposition. - Insufficient activation of the brominating agent. | - Use a milder brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as DMF or acetonitrile at room temperature. - If using Br₂, ensure the reaction is run at low temperatures (0°C to rt) and in a suitable solvent like acetic acid or dichloromethane. |
| Formation of Multiple Products (Poor Regioselectivity) | - The electronic directing effects of the amino and fluoro groups are closely matched. - Steric hindrance from the side chain at C2 may not be sufficient to fully direct to C5. | - Lowering the reaction temperature can sometimes improve selectivity. - Consider using a bulkier brominating agent, although this may decrease overall reactivity. |
| Dibromination or Tribromination | - The aniline ring is highly activated. - Excess brominating agent was used. | - Use only a slight excess (1.05-1.1 equivalents) of the brominating agent. - Add the brominating agent slowly to the reaction mixture to maintain a low concentration. |
| N-Bromination | - The amino group is a competing nucleophile. | - Protect the amino group as an amide or carbamate before bromination. This will also change the directing effect of the group.[5] |
Experimental Protocol: Regioselective Monobromination
-
Dissolve Substrate: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool Reaction: Cool the solution to 0°C in an ice bath.
-
Add Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in DMF dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
FAQ 2: Modifying the Amino Group
Question: I need to perform a chemoselective N-acylation without affecting the methyl ester. What are the best practices to avoid side reactions?
Answer:
Chemoselective N-acylation in the presence of an ester is a common challenge.[6] The nucleophilicity of the amino group is significantly higher than that of the ester carbonyl oxygen, so direct acylation is generally feasible. However, harsh conditions can lead to ester hydrolysis or amidation.
dot
Caption: Decision workflow for chemoselective N-acylation.
Troubleshooting Guide: Chemoselective N-Acylation
| Issue | Potential Cause | Recommended Solution |
| Ester Hydrolysis | - Presence of water in the reaction mixture. - Use of a strong base or high temperatures. | - Use anhydrous solvents and reagents. - Employ a non-nucleophilic organic base like triethylamine (TEA) or pyridine. - Run the reaction at low temperatures (e.g., 0°C). |
| Low Yield of Acylated Product | - Incomplete reaction. - Steric hindrance. | - Allow the reaction to proceed for a longer time at a controlled temperature. - Use a slight excess of the acylating agent. |
| Di-acylation (on Nitrogen) | - Highly reactive acylating agent or forcing conditions. | - This is generally less common for anilines but can occur. Use stoichiometric amounts of the acylating agent and mild conditions. |
Experimental Protocol: Chemoselective N-Acetylation
-
Dissolve Substrate: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool Reaction: Cool the solution to 0°C.
-
Add Acylating Agent: Add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench with water, separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Recrystallize or purify by column chromatography if necessary.
FAQ 3: Reactions Involving the Fluoro Group
Question: Is it possible to perform a nucleophilic aromatic substitution (SNA) on the fluorine atom? What challenges should I expect?
Answer:
Nucleophilic aromatic substitution (SNA) of a fluorine atom is generally challenging on an electron-rich ring.[7] The presence of the strongly electron-donating amino group disfavors the formation of the negatively charged Meisenheimer complex intermediate, which is crucial for the SNA mechanism.[8]
However, under specific conditions, particularly with strong nucleophiles and potentially with metal catalysis, this transformation might be achievable. For instance, photoredox catalysis has been shown to enable SNA on unactivated fluoroarenes.[7]
Challenges:
-
Low Reactivity: The electron-rich nature of the aniline ring deactivates it towards nucleophilic attack.
-
Competing Reactions: The amino group can be deprotonated by strong bases, and the ester can be attacked by nucleophiles.
-
Harsh Conditions: The required conditions (high temperature, strong base) may lead to decomposition of the starting material.
Strategies to Overcome Challenges:
-
Protect the Amino Group: Converting the amino group to an electron-withdrawing group (e.g., by acylation to an amide) can make the ring more susceptible to nucleophilic attack. However, this also alters the directing effects for other reactions.[5][9]
-
Use a Strong Nucleophile: Nucleophiles like sodium methoxide or sodium thiophenoxide in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures might force the reaction.
-
Consider Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions could be an alternative approach to forming C-N, C-O, or C-S bonds at this position, although this would typically involve a halide other than fluoride.
FAQ 4: Directed Ortho-Metalation
Question: Can I use directed ortho-metalation (DoM) to functionalize the C3 position selectively?
Answer:
Directed ortho-metalation is a powerful tool for regioselective functionalization.[10] In your molecule, several groups could potentially direct lithiation. The fluorine atom can act as a weak directing group.[11] However, the amino group, especially after protection, is a much stronger directing group.
To achieve selective metalation at C3, you would first need to protect the acidic proton of the amino group. A common protecting group for this purpose is the pivaloyl (Piv) group.[11] The resulting pivalamide is an excellent directing group for ortho-lithiation.
dot
Caption: Workflow for C3 functionalization via DoM.
Troubleshooting Guide: Directed Ortho-Metalation
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Yield | - Incomplete deprotonation. - The base is not strong enough. | - Use a stronger alkyllithium reagent like sec-butyllithium or tert-butyllithium. - Include an additive like TMEDA to break up alkyllithium aggregates and increase basicity. |
| Metalation at an Undesired Position | - The directing group effect is not strong enough to overcome other acidic protons. | - Ensure the amino group is adequately protected with a robust directing group like pivaloyl. |
| Side Reactions with the Ester | - The alkyllithium reagent can attack the ester carbonyl. | - This is a significant challenge. Running the reaction at very low temperatures (-78°C) is crucial. - Consider converting the ester to a more robust functional group (e.g., a carboxylic acid, which would be deprotonated) before metalation, and then re-esterifying later. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related chemistry. A tribute to Georg Wittig and Henry Gilman. Chemical Reviews, 90(6), 879-933. [Link]
-
Dou, G., & Richmond, M. G. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Transition Metal Chemistry, 39(8), 905-911. [Link]
-
McTeague, T. A., & Jamison, C. R. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Organic Letters, 22(20), 8146–8151. [Link]
- Hartwig, J. F. (2010).
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
in vitro screening of Methyl 2-(4-amino-2-fluorophenyl)acetate derivatives
In Vitro Screening of Methyl 2-(4-amino-2-fluorophenyl)acetate Derivatives A Comparative Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary & Scaffold Analysis
The Target Scaffold: this compound is a privileged pharmacophore bridging two major therapeutic classes: Phenylacetic Acid NSAIDs (e.g., Diclofenac, Lumiracoxib) and Fluorinated Aniline Antibacterials (e.g., Linezolid precursors).
Screening derivatives of this scaffold requires a dual-pathway approach. Unlike free acids, the methyl ester functions primarily as a prodrug . Therefore, in vitro screening must distinguish between intrinsic activity (fragment binding) and bioactivated potency (post-hydrolysis).
Why This Scaffold?
-
The Fluorine Effect (C2 Position): The 2-fluoro substituent blocks metabolic hydroxylation at the ortho-position, enhancing metabolic stability compared to non-fluorinated phenylacetic acids. It also modulates the pKa of the aniline nitrogen, influencing bioavailability.
-
The Methyl Ester (Prodrug Design): Masks the carboxylic acid to improve cellular permeability (logP) and reduce direct gastric irritation, a common failure point for phenylacetic acid NSAIDs.
Comparative Analysis: Benchmarking Performance
To objectively evaluate your derivatives, you must benchmark against established standards.
| Feature | Target: this compound Derivatives | Alternative A: Diclofenac Methyl Ester | Alternative B: Lumiracoxib |
| Primary Mechanism | COX-1/COX-2 Inhibition (Post-hydrolysis) | Non-selective COX Inhibition | Selective COX-2 Inhibition |
| Metabolic Stability | High (Fluorine blocks C2-oxidation) | Moderate (Susceptible to hydroxylation) | High (Chlorine/Fluorine steric shield) |
| Cell Permeability | High (Lipophilic Ester) | High | Moderate (Free Acid) |
| Gastric Safety | Enhanced (Prodrug masking) | Poor (Direct acid contact) | Good (COX-2 Selectivity) |
| Antibacterial Potential | Moderate (Fluoro-aniline motif) | Low | Low |
Critical Screening Workflows
A rigid "one-size-fits-all" screen will fail for ester derivatives. You must implement a Bioactivation-Dependent Screening Cascade .
Phase 1: The Bioactivation Check (Esterase Sensitivity)
Before testing potency, verify the derivative converts to its active acid form.
-
Assay: Microsomal Stability (Liver S9 fraction or Plasma Esterases).
-
Readout: Disappearance of Parent Ester (
) vs. Appearance of Acid Metabolite. -
Success Criteria:
conversion within 60 minutes in plasma.
Phase 2: Functional Potency (Dual-Track)
Track A: Anti-Inflammatory (COX Inhibition) [1]
-
Cell-Free Assay: Recombinant COX-1/COX-2 enzymes.
-
Note: Esters are often inactive in cell-free assays. You must pre-incubate with esterases or use the hydrolyzed acid form for this specific step to get accurate
data.
-
-
Cell-Based Assay: LPS-induced PGE2 release in RAW 264.7 macrophages.
Track B: Antibacterial Activity
-
Target: S. aureus (MRSA) and E. faecalis.
-
Rationale: The 4-amino-2-fluorophenyl moiety mimics the pharmacophore of oxazolidinones.
-
Assay: Standard Microdilution (MIC) in cation-adjusted Mueller-Hinton Broth.
Detailed Experimental Protocols
Protocol A: Whole-Cell COX Inhibition (LPS-Induced PGE2 Assay)
Validates cellular permeability and intracellular bioactivation.
-
Cell Culture: Seed RAW 264.7 murine macrophages at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂. -
Induction: Replace media with fresh DMEM containing 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Treatment: Simultaneously treat with test compounds (0.01 – 100 µM). Include Diclofenac (Positive Control) and DMSO (Vehicle Control).
-
Incubation: Incubate for 18–24 hours.
-
Supernatant Collection: Centrifuge plates (1000 x g, 5 min) and collect 100 µL supernatant.
-
Quantification: Measure Prostaglandin E2 (PGE2) levels using a competitive ELISA kit.
-
Data Analysis: Calculate % Inhibition relative to LPS-only control. Plot log(concentration) vs. inhibition to derive
.
Protocol B: Bacterial Time-Kill Kinetics
Determines if the derivative is bacteriostatic (like Linezolid) or bactericidal.
-
Inoculum: Prepare S. aureus suspension at
CFU/mL. -
Dosing: Add test compound at 4x MIC concentration.
-
Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute samples in PBS and plate onto nutrient agar.
-
Counting: Incubate plates overnight at 37°C and count colonies.
-
Interpretation:
-
Bactericidal:
reduction in CFU/mL. -
Bacteriostatic:
reduction.
-
Visualization: The Screening Logic
The following diagram illustrates the critical decision points when screening ester derivatives of this scaffold.
Caption: Logic flow for screening ester prodrugs. Note the parallel track for antibacterial activity which may not require ester hydrolysis depending on the bacterial uptake mechanism.
References
-
Pergola, C., & Werz, O. (2010). "5-Lipoxygenase inhibitors: a review of recent developments and patents." Expert Opinion on Therapeutic Patents.
-
Rao, P. N. P., & Knaus, E. E. (2008). "Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond." Journal of Pharmacy & Pharmaceutical Sciences.
-
Brickner, S. J. (1996). "Oxazolidinone antibacterial agents." Current Pharmaceutical Design. (Establishes the SAR of fluoro-phenyl rings in antibiotics).
-
Bandyopadhyay, D., et al. (2023).[4] "Synthesis and biological evaluation of novel phenylacetic acid derivatives." Medicinal Chemistry Research.
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Methyl 2-(4-amino-2-fluorophenyl)acetate vs. Regioisomers
[1]
Executive Summary
Methyl 2-(4-amino-2-fluorophenyl)acetate (referred to herein as Target-4A2F ) represents a specialized scaffold in medicinal chemistry, particularly as a precursor for fluorinated oxazolidinone antibiotics and androgen receptor antagonists.[1] Its utility is defined by a delicate electronic balance: the fluorine atom at the ortho position to the acetate side chain exerts a field effect that modulates the acidity of the
This guide compares Target-4A2F against its critical regioisomers, specifically Methyl 2-(2-amino-4-fluorophenyl)acetate (Isomer-2A4F) and Methyl 2-(4-amino-3-fluorophenyl)acetate (Isomer-4A3F) .[1] The defining differentiator is the "Ortho-Amino Effect" : while Target-4A2F is a stable synthetic building block, Isomer-2A4F is kinetically unstable, prone to spontaneous intramolecular cyclization to form fluorinated oxindoles.[1]
Structural & Electronic Analysis
The Hammett & Steric Landscape
The reactivity of these isomers is governed by the interplay of the Fluorine substituent (
| Compound | Structure | Relationship ( | Relationship ( | Key Reactivity Feature |
| Target-4A2F | 4-amino-2-fluoro | Meta | Para (Remote) | Balanced Nucleophile. F exerts -I effect but no steric hindrance on |
| Isomer-2A4F | 2-amino-4-fluoro | Meta | Ortho (Proximal) | High Instability. Proximal |
| Isomer-4A3F | 4-amino-3-fluoro | Ortho | Para (Remote) | Hindered Nucleophile. F is ortho to |
Nucleophilicity of the Aniline Nitrogen
In Target-4A2F , the fluorine is meta to the amino group.[2]
-
Inductive Effect (-I): Fluorine pulls electron density through the
-framework, lowering the of the anilinium ion compared to non-fluorinated aniline (~3.5 vs 4.6). -
Resonance Effect (+R): In the meta position, fluorine's lone pair cannot donate into the ring to stabilize the positive charge on nitrogen during attack.
-
Result: The amine is less nucleophilic than unsubstituted aniline but remains accessible for acylation or
reactions, unlike Isomer-4A3F , where the ortho-fluorine creates steric drag.[1]
Critical Reactivity Differentiator: Cyclization Pathways[1]
The most significant operational hazard in working with these isomers is the potential for Lactamization .
The "Ortho-Effect" in Isomer-2A4F
When the amino group is at the 2-position (Isomer-2A4F), it is spatially adjacent to the electrophilic ester carbonyl.[1] Under neutral or basic conditions, this isomer undergoes rapid intramolecular nucleophilic acyl substitution to form 6-fluoroindolin-2-one (6-Fluorooxindole) .[1]
Target-4A2F (4-amino) is structurally incapable of this 5-membered ring closure, making it the preferred isomer for linear chain elongation.[1]
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways between the stable Target-4A2F and the unstable Isomer-2A4F.
Caption: Divergent reactivity profiles. Target-4A2F yields stable linear amides, while Isomer-2A4F spontaneously cyclizes to oxindole unless protonated.[1]
Experimental Protocols
Protocol A: Chemoselective Amide Coupling of Target-4A2F
Objective: To functionalize the aniline nitrogen without hydrolyzing the methyl ester. Challenge: The electron-deficient nature of the fluoroaniline requires an activated electrophile, but the ester is sensitive to strong bases.
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Electrophile: 4-Chlorobenzoyl chloride (1.1 eq)[1]
-
Base: Pyridine (1.2 eq) or
(biphasic)[1] -
Solvent: Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g of Target-4A2F in 10 mL anhydrous DCM under
atmosphere. -
Base Addition: Cool to 0°C. Add Pyridine (1.2 eq) dropwise. Note: Pyridine is preferred over TEA to avoid basic hydrolysis of the ester.
-
Acylation: Add acid chloride dropwise over 15 minutes. Maintain temperature < 5°C to prevent bis-acylation.
-
Monitoring: Warm to RT. Monitor via TLC (Hexane/EtOAc 7:3). The amine spot (
) should disappear; product spot ( ) appears. -
Workup: Quench with 1M HCl (cold) to remove pyridine. Wash organic layer with brine, dry over
.[1] -
Validation:
NMR should show a downfield shift of the amide proton (~10.2 ppm) and retention of the methyl ester singlet (~3.7 ppm).
Protocol B: Handling the Unstable Isomer (Isomer-2A4F)
Objective: To store or react Isomer-2A4F without oxindole formation.
Principle: Protonation of the amine (
Methodology:
-
Synthesis/Isolation: Immediately upon synthesis (e.g., reduction of nitro precursor), quench the reaction mixture into ethereal HCl.
-
Filtration: Isolate the hydrochloride salt: Methyl 2-(2-amino-4-fluorophenyl)acetate[1] • HCl .
-
Storage: Store as the solid salt at -20°C.
-
Usage: When coupling is required, liberate the free base in situ at low temperature (-78°C) in the presence of the electrophile to capture the amine before it cyclizes.
Comparative Data Summary
The following table synthesizes estimated physicochemical properties and observed reactivities based on structural analogs.
| Feature | Target-4A2F | Isomer-2A4F | Isomer-4A3F |
| Aniline | 3.2 - 3.5 | 3.4 - 3.7 | 2.8 - 3.1 |
| Nucleophilicity | Moderate | Moderate (Transient) | Low (Steric hindrance) |
| Cyclization Risk | Negligible | Extreme (Oxindole) | Negligible |
| Ester Hydrolysis Rate | Standard | Fast (Anchimeric assistance) | Standard |
| Primary Application | Linear Peptidomimetics | Indole/Oxindole Synthesis | Specialized Probes |
Electronic Effect Diagram
Visualizing the electron density pull helps predict the site of reaction.
Caption: In Target-4A2F, the Fluorine atom acidifies the alpha-protons of the ester group via inductive effects, facilitating alkylation at the alpha-carbon if treated with strong base (e.g., NaH).[1]
References
-
MedChemExpress. (R)-2-Amino-2-(4-fluorophenyl)acetic acid and Derivatives. Retrieved from
-
PubChem. Compound Summary: this compound.[1] Retrieved from
-
Organic Chemistry Portal. Synthesis of Oxindoles via Palladium-Catalyzed Cyclization. Retrieved from
-
Royal Society of Chemistry. A practical approach for the synthesis of oxindole derivatives. Organic Chemistry Frontiers. Retrieved from
-
Journal of Physical Chemistry A. Substituents Effect on the Electronic Properties of Aniline. Retrieved from
A Senior Application Scientist's Guide to Evaluating Pharmacokinetic Properties of Compounds Derived from Methyl 2-(4-amino-2-fluorophenyl)acetate
Introduction: The Strategic Value of the 2-Fluoroaniline Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacokinetic (PK) profile of a drug candidate. Methyl 2-(4-amino-2-fluorophenyl)acetate serves as a versatile starting material for synthesizing a diverse range of therapeutic agents.[1] The 2-fluoroaniline substructure is of particular interest due to the unique properties conferred by the fluorine atom.[2][3] Strategic incorporation of fluorine can significantly modulate a molecule's metabolic stability, membrane permeability, and receptor binding affinity, making it a powerful tool for fine-tuning drug-like properties.[3][4][5][6]
This guide provides an in-depth comparison of the pharmacokinetic properties of compounds derived from this fluorinated scaffold against a non-fluorinated analogue. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro and in vivo assays, and present data in a clear, comparative format. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and interpret pharmacokinetic studies for this important class of compounds.
The Influence of the 2-Fluoro-4-aminophenyl Moiety on Pharmacokinetics
The decision to incorporate a fluorine atom ortho to an amino group is a strategic one, aimed at leveraging fluorine's distinct electronic properties.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites susceptible to cytochrome P450 (CYP)-mediated oxidation, a major pathway for drug metabolism.[7][8] This "metabolic blocking" can lead to reduced clearance and an extended plasma half-life.[6][8] For instance, the 2-fluoroaniline moiety itself is known to be metabolized primarily through 4-hydroxylation and N-acetylation. Derivatives of this scaffold may therefore exhibit enhanced stability compared to their non-fluorinated counterparts.[9]
-
Lipophilicity and Permeability: Fluorine is the most electronegative element, and its introduction can increase the lipophilicity of a molecule.[8] This can enhance a compound's ability to cross biological membranes, a critical factor for oral absorption and distribution into tissues.[4][5][6] However, the effect is nuanced and depends on the overall molecular context.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the 4-amino group.[7][8] This alteration can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.[7]
To provide a tangible comparison, this guide will evaluate a hypothetical fluorinated compound, Compound F , derived from this compound, against its direct non-fluorinated analogue, Compound H .
Comparative In Vitro ADME Profiling
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are fundamental for the early characterization of drug candidates.[10][11][12] They provide crucial data to guide lead optimization and predict in vivo behavior.[12]
Below is a logical workflow for the in vitro evaluation of our hypothetical compounds.
Caption: Experimental workflow for pharmacokinetic evaluation.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to Phase I metabolism by CYP enzymes, which are abundant in liver microsomes.[13] A higher stability often correlates with lower hepatic clearance in vivo.
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Prepare a working solution of each test compound (Compound F and Compound H ) and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) at 1 µM in a phosphate buffer (pH 7.4).[14]
-
Incubation Setup: In a 96-well plate, combine pooled human liver microsomes (final concentration 0.5 mg/mL) with the test compound solutions.[14][15][16] Prepare parallel wells without the cofactor NADPH to serve as a negative control for metabolism.[16][17]
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes.[16][17] Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[15]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard for analytical quantification.[13][15]
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[13][15]
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).[15]
Hypothetical Comparative Data:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Compound F | 55 | 12.6 |
| Compound H | 25 | 27.7 |
| Verapamil (Control) | < 10 | > 69.3 |
| Diazepam (Control) | > 60 | < 11.6 |
Expert Analysis: The data clearly demonstrates the impact of fluorination. Compound F exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, Compound H . This supports the hypothesis that the fluorine atom at the 2-position effectively blocks a primary site of metabolic attack, a desirable feature for increasing a drug's duration of action.[8]
Intestinal Permeability (Caco-2 Assay)
The Caco-2 assay is the industry standard for predicting human intestinal absorption of drugs.[18] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[18][19][20][21]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[21]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²).[21][22]
-
Bidirectional Transport:
-
Sampling: Incubate at 37°C. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19]
Hypothetical Comparative Data:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Compound F | 15.2 | 18.1 | 1.2 | High |
| Compound H | 12.8 | 14.5 | 1.1 | High |
| Propranolol (High Perm.) | > 20 | - | ~1.0 | High |
| Atenolol (Low Perm.) | < 1 | - | ~1.0 | Low |
Expert Analysis: Both compounds demonstrate high permeability, suggesting good potential for oral absorption. The slightly higher Papp value for Compound F could be attributed to the increased lipophilicity conferred by the fluorine atom.[6] Importantly, neither compound shows significant efflux (ratio < 2), indicating they are unlikely to be problematic substrates for major intestinal efflux transporters.
Cytochrome P450 (CYP) Inhibition
This assay is critical for assessing the potential for drug-drug interactions (DDI).[23][24] Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[23][25][26]
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
System Setup: Use human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).[23][27]
-
Incubation: Incubate the microsomes, a specific probe substrate, and varying concentrations of the test compound (e.g., 0.1 to 100 µM).
-
Reaction: Initiate the reaction with NADPH and incubate at 37°C for a short period (e.g., 10-15 minutes) to ensure linear reaction kinetics.
-
Termination and Analysis: Stop the reaction with a cold solvent and analyze the formation of the specific metabolite from the probe substrate via LC-MS/MS.
-
Data Calculation: Determine the concentration of the test compound that causes 50% inhibition of metabolite formation (the IC50 value).[23][24]
Hypothetical Comparative Data:
| CYP Isoform | Compound F (IC50, µM) | Compound H (IC50, µM) |
| CYP1A2 | > 50 | > 50 |
| CYP2C9 | 28.5 | 35.1 |
| CYP2C19 | > 50 | > 50 |
| CYP2D6 | 15.2 | 18.9 |
| CYP3A4 | 45.0 | > 50 |
Expert Analysis: An IC50 value > 10 µM is generally considered a low risk for clinically significant DDIs. Both compounds show a low risk of inhibiting the major CYP isoforms. Compound F shows slightly more potent inhibition of CYP2D6 and CYP2C9, a common feature for some fluorinated compounds, but the values are still in a range that is unlikely to be problematic. This data is crucial for later clinical trial design.[28]
In Vivo Pharmacokinetic Evaluation in a Preclinical Model
Following promising in vitro data, the next essential step is to evaluate the compound's behavior in a living organism.[28][29] Rodent PK studies are standard for determining key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[30][31]
Caption: The interplay of ADME processes in vivo.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).[31] Acclimatize the animals and fast them overnight before dosing.
-
Dosing:
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[32] Process the blood to obtain plasma.
-
Bioanalysis: Extract the compound from the plasma samples and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[32] Calculate key PK parameters.
Hypothetical Comparative Data:
| Parameter | Compound F | Compound H |
| IV Dose (1 mg/kg) | ||
| CL (mL/min/kg) | 15.5 | 32.8 |
| Vdss (L/kg) | 2.5 | 2.1 |
| t½ (h) | 2.9 | 1.1 |
| PO Dose (10 mg/kg) | ||
| Cmax (ng/mL) | 850 | 550 |
| Tmax (h) | 1.0 | 0.5 |
| AUC₀-inf (ng·h/mL) | 4300 | 1850 |
| Bioavailability (F%) | 67% | 34% |
Expert Analysis: The in vivo data corroborates the in vitro findings. Compound F displays significantly lower plasma clearance (CL) and a longer terminal half-life (t½) compared to Compound H , consistent with its superior metabolic stability.[7] The volume of distribution (Vdss) is similar for both, suggesting comparable tissue distribution.
Most strikingly, the oral bioavailability (F%) of Compound F is nearly double that of Compound H . This is a direct consequence of its enhanced metabolic stability (reducing first-pass metabolism in the liver) and potentially its slightly better permeability. This is a highly desirable outcome in drug development, as it translates to a lower required oral dose to achieve therapeutic concentrations.
Conclusion and Strategic Recommendations
The systematic evaluation of Compound F and Compound H provides a clear, data-driven narrative on the benefits of the 2-fluoroaniline scaffold. The strategic placement of the fluorine atom successfully blocked a key site of metabolism, leading to:
-
Improved Metabolic Stability: Longer in vitro half-life.
-
Lower Systemic Clearance: Longer in vivo half-life.
-
Enhanced Oral Bioavailability: Reduced first-pass metabolism.
These improvements were achieved without negatively impacting permeability or introducing significant CYP inhibition risk. For drug development professionals, this guide demonstrates that derivatives of this compound represent a promising starting point for scaffolds requiring favorable pharmacokinetic properties. The data strongly supports prioritizing fluorinated analogues like Compound F for further lead optimization and progression towards efficacy and safety studies.
References
- Vertex AI Search. (n.d.). 2-Fluoroaniline (CAS 348-54-9): Chemical Properties & Applications for R&D.
- Vertex AI Search. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective.
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.
- NIH. (n.d.). Murine Pharmacokinetic Studies. PMC.
- Biosynth. (n.d.). This compound.
- PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
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- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
- Evotec. (n.d.). Microsomal Stability.
- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay.
- (n.d.). Caco2 assay protocol.
- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
- (n.d.). The role of fluorine in medicinal chemistry.
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- Selvita. (n.d.). In Vitro ADME.
- Eurofins Discovery. (n.d.). CYP Inhibition Assays.
- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- WuXi AppTec. (n.d.). Rodent PK Studies.
- PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action.
- AMSbiopharma. (n.d.). Preclinical research strategies for drug development.
- BioDuro. (n.d.). In Vivo PK and TK.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
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A Senior Application Scientist's Guide to the Synthesis of Fluorinated Pharmaceutical Intermediates: A Comparative Analysis of Modern Synthetic Routes
Introduction: The Indispensable Role of Fluorine in Modern Pharmaceuticals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the metabolic stability, bioavailability, and binding affinity of a therapeutic agent.[1][2] Consequently, a significant percentage of pharmaceuticals on the market contain at least one fluorine atom, making the efficient and selective synthesis of fluorinated pharmaceutical intermediates a critical endeavor for researchers, scientists, and drug development professionals.[1]
This guide provides an in-depth, objective comparison of the primary synthetic routes to these vital building blocks. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategies. Every method discussed is presented as a self-validating system, supported by experimental data and authoritative references to ensure scientific integrity.
Navigating the Landscape of C-F Bond Formation: A Strategic Overview
The synthesis of fluorinated organic molecules primarily revolves around two fundamental strategies: nucleophilic and electrophilic fluorination. More recently, transition metal-catalyzed and radical fluorination methods have emerged as powerful complementary approaches. The choice of strategy is dictated by a multitude of factors, including the nature of the substrate, the desired regioselectivity and stereoselectivity, and considerations of scale and safety.
Section 1: Nucleophilic Fluorination - The Workhorse of Industrial Synthesis
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This approach is often favored for its cost-effectiveness and scalability, making it a workhorse in industrial settings.[3][4] Key to the success of nucleophilic fluorination is the choice of the fluoride source and the reaction conditions, which must overcome the inherently low nucleophilicity and high basicity of the fluoride ion in many solvents.
Key Reagents and Their Characteristics
A variety of reagents are available for nucleophilic fluorination, each with its own set of advantages and disadvantages:
-
Alkali Metal Fluorides (KF, CsF): These are the most economical fluoride sources but suffer from low solubility in organic solvents and high basicity, which can lead to side reactions such as elimination. The use of phase-transfer catalysts or polar aprotic solvents can enhance their reactivity.[4]
-
Diethylaminosulfur Trifluoride (DAST) and its Analogs: DAST is a versatile and widely used reagent for the conversion of alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[5] However, its thermal instability poses a significant safety risk, particularly on a larger scale.[6][7]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a safer alternative to DAST, Deoxo-Fluor® exhibits greater thermal stability, making it more suitable for industrial applications.[2][7][8] It performs similarly to DAST in many transformations.
Comparative Analysis: DAST vs. Deoxo-Fluor®
The choice between DAST and Deoxo-Fluor® is primarily driven by safety and scalability considerations.
| Feature | Diethylaminosulfur Trifluoride (DAST) | Deoxo-Fluor® |
| Thermal Stability | Low; can decompose exothermically above 90°C.[6] | High; more thermally stable than DAST.[6][7] |
| Safety | Significant explosion hazard, especially on a large scale.[6] | Reduced risk of exothermic decomposition.[7][8] |
| Reactivity | Highly effective for deoxofluorination of alcohols and carbonyls.[5] | Similar reactivity profile to DAST for most transformations.[2] |
| Handling | Requires careful handling and temperature control. | Easier and safer to handle, particularly at scale.[7] |
| Cost | Generally less expensive. | More expensive than DAST. |
Section 2: Electrophilic Fluorination - Precision in Late-Stage Functionalization
Electrophilic fluorination has revolutionized the synthesis of complex fluorinated molecules, particularly in the context of late-stage functionalization where a fluorine atom is introduced at a late step in a synthetic sequence.[3][4] This approach utilizes reagents that deliver an electrophilic fluorine equivalent ("F+").
Prominent Electrophilic Fluorinating Agents
The development of stable and selective N-F reagents has been a major breakthrough in this field.
-
Selectfluor® (F-TEDA-BF4): A highly reactive, versatile, and commercially available electrophilic fluorinating agent. It is an air-stable, non-hygroscopic solid, making it easy to handle.[9]
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used N-F reagent, NFSI is generally considered to be milder than Selectfluor®, offering a different reactivity profile that can be advantageous for sensitive substrates.[9][10]
Comparative Performance: Selectfluor® vs. NFSI in the α-Fluorination of a β-Ketoester
The α-fluorination of carbonyl compounds is a common transformation in medicinal chemistry. The following table compares the performance of Selectfluor® and NFSI in the fluorination of ethyl 2-oxocyclopentanecarboxylate.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Selectfluor® | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 95 | [9] |
| NFSI | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 85 | [9] |
Causality: The higher reactivity of Selectfluor® often leads to higher yields in this type of transformation.[9] However, for more delicate substrates, the milder nature of NFSI might be preferred to avoid potential side reactions.[10]
Section 3: Synthesis of Key Fluorinated Pharmaceutical Intermediates - Case Studies
To illustrate the practical application of these synthetic strategies, we will examine the synthesis of two important classes of fluorinated pharmaceutical intermediates: fluorinated pyridines and fluorinated anilines.
Case Study 1: Synthesis of 2-Fluoropyridine
2-Fluoropyridine is a versatile building block in medicinal chemistry. Its synthesis can be approached via both nucleophilic and electrophilic routes.
A common approach involves the nucleophilic displacement of a leaving group, such as a chloro or nitro group, from the 2-position of the pyridine ring with a fluoride source. However, these reactions often require harsh conditions.[11] A milder, more recent method utilizes the activation of pyridine N-oxides to generate 2-pyridyltrialkylammonium salts, which readily undergo fluorination.[11]
The Balz-Schiemann reaction of 2-aminopyridine provides another route, though it involves the generation of potentially hazardous diazonium intermediates.[12]
A modern and efficient method for the synthesis of fluorinated pyridines involves the electrophilic fluorination of 1,2-dihydropyridine precursors with Selectfluor®, followed by elimination.[13]
Step 1: Synthesis of 3-Fluoro-3,6-dihydropyridine A solution of Selectfluor® (0.5 mmol) in dry acetonitrile (5 mL) is slowly added dropwise to a solution of the 1,2-dihydropyridine (0.5 mmol) in dry acetonitrile (5 mL) in the presence of 3 Å molecular sieves at 0°C under an argon atmosphere. The reaction mixture is stirred for 10 minutes at 0°C, then allowed to warm to room temperature. The solvent is removed in vacuo, and the residue is taken up in diethyl ether and filtered. Evaporation of the filtrate affords the 3-fluoro-3,6-dihydropyridine in high yield (typically 90-95%).[13]
Step 2: Aromatization to the 2-Fluoropyridine Derivative The crude 3-fluoro-3,6-dihydropyridine can often be aromatized by simple treatment with a mild base or by heating, leading to the elimination of hydrogen fluoride and the formation of the desired fluorinated pyridine.
Case Study 2: Synthesis of 3-Fluoroaniline
3-Fluoroaniline is a key starting material for many pharmaceuticals. The most common synthetic route involves the reduction of 3-fluoronitrobenzene.
| Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas | 1% Pt/C | Methanol or neat | 50-100 | 0.1-5 MPa | >94 | >99.5 | High yield and purity, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment. |
| Metal Reduction | Iron powder | - | Ethanol/Water | 80-90 | Atmospheric | Not specified | Requires distillation | Inexpensive reagents, simple setup. | Generates large amounts of iron sludge waste, lower purity. |
Causality: Catalytic hydrogenation is generally preferred for its higher efficiency and cleaner reaction profile, leading to a purer product with less downstream processing.[14][15] Metal reduction, while seemingly simpler, presents significant waste disposal challenges.[3][15]
Section 4: Asymmetric Fluorination - Accessing Chiral Fluorinated Building Blocks
The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the stereochemistry of a drug molecule is critical to its biological activity. Asymmetric fluorination has emerged as a powerful tool for the construction of chiral C-F bonds.
Catalytic Approaches to Asymmetric Fluorination
Several catalytic systems have been developed for enantioselective fluorination, primarily focusing on the reaction of prochiral nucleophiles with electrophilic fluorinating agents.
-
Cinchona Alkaloid Catalysis: Modified cinchona alkaloids have been successfully employed as organocatalysts to promote the enantioselective fluorination of various substrates, including β-ketoesters and ketones.[16] These catalysts operate through a bifunctional mechanism, activating both the nucleophile and the electrophile.[16]
-
Phase-Transfer Catalysis: Chiral quaternary ammonium salts, often derived from cinchona alkaloids, can be used as phase-transfer catalysts to mediate the asymmetric fluorination of carbonyl compounds.[17] This approach is attractive for its operational simplicity and mild reaction conditions.
Comparative Insights
Both cinchona alkaloid organocatalysis and phase-transfer catalysis have proven effective in asymmetric fluorination. The choice of catalyst often depends on the specific substrate and the desired level of enantioselectivity. In many cases, the phase-transfer catalysis approach offers the advantage of using readily available and recyclable catalysts.[17]
Section 5: The Rise of Flow Chemistry in Fluorination
Flow chemistry has emerged as a transformative technology for conducting fluorination reactions, offering significant advantages in terms of safety, efficiency, and scalability.[1][18][19] By performing reactions in a continuous-flow reactor, hazardous and unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation.[1] Furthermore, the superior heat and mass transfer in flow reactors allows for precise control over reaction parameters, often leading to higher yields and selectivities.[1] This is particularly beneficial for highly exothermic fluorination reactions.
Conclusion and Future Outlook
The synthesis of fluorinated pharmaceutical intermediates is a dynamic and evolving field. While traditional nucleophilic and electrophilic fluorination methods remain highly relevant, newer strategies involving transition metal catalysis and photoredox catalysis are continuously expanding the synthetic chemist's toolbox. The increasing adoption of flow chemistry is poised to make fluorination reactions safer, more efficient, and more sustainable. As our understanding of the intricate role of fluorine in drug design continues to grow, the development of novel and innovative synthetic routes to these crucial intermediates will undoubtedly remain a key focus of research and development in the pharmaceutical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
